(Rac)-RK-682
Description
Properties
Molecular Formula |
C21H36O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m0/s1 |
InChI Key |
KZTSLHQKWLYYAC-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@@H](OC1=O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-RK-682: A Technical Guide to its Mechanism of Action as a Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a competitive inhibitor of protein tyrosine phosphatases (PTPs). This document provides a comprehensive overview of its mechanism of action, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visually represented.
Introduction
Protein tyrosine phosphatases are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool for studying PTP-mediated signaling and as a potential lead compound in drug discovery. This guide synthesizes the current understanding of its mechanism of action.
Molecular Mechanism of Action
This compound functions as a competitive inhibitor of protein tyrosine phosphatases. Its inhibitory activity stems from its ability to bind to the active site of these enzymes, preventing the dephosphorylation of their target substrates.
Promiscuous Inhibition and Aggregation
Recent studies suggest that this compound may exhibit characteristics of a promiscuous inhibitor. Evidence indicates that it can form aggregates in solution, and this aggregation may contribute to its inhibitory activity[1][2]. The formation of these aggregates can lead to non-specific protein sequestration, which may influence the observed enzyme inhibition. Furthermore, the inhibitory potency of this compound can be modulated by the presence of divalent cations, such as magnesium, which are often present in enzyme assay buffers[1]. This highlights the importance of carefully considering assay conditions when evaluating the inhibitory effects of this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target PTP | IC50 (µM) | Reference |
| PTP-1B | 8.6 | [3] |
| LMW-PTP | 12.4 | [3] |
| CDC-25B | 0.7 | [3] |
| CD45 | 54 | [4][5][6] |
| VHR | 2.0 | [4][5][6] |
Cellular Effects
The inhibition of PTPs by this compound leads to a cascade of cellular events, primarily an increase in protein tyrosine phosphorylation, which in turn affects cell cycle progression and survival.
Cell Cycle Arrest
A key cellular effect of this compound is the induction of cell cycle arrest at the G1/S transition phase[4][5][6]. This is in contrast to other PTP inhibitors like sodium orthovanadate, which typically cause arrest at the G2/M boundary[4]. The G1/S arrest is a direct consequence of the inhibition of specific PTPs that are critical for the progression from the G1 to the S phase of the cell cycle.
Apoptosis Induction
Inhibition of protein tyrosine phosphatases can lead to the induction of apoptosis, or programmed cell death. While the precise pathways through which this compound induces apoptosis are not fully elucidated, it is known to enhance the overall level of phosphotyrosine in cells, a condition that can trigger apoptotic signaling cascades[4].
Signaling Pathways
The mechanism of action of this compound involves the modulation of key signaling pathways regulated by its target PTPs.
Inhibition of PTPs and Downstream Signaling
By inhibiting PTPs such as PTP-1B, CD45, and VHR, this compound prevents the dephosphorylation of their respective substrates. This leads to a sustained phosphorylation state and activation of downstream signaling pathways that can ultimately result in cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
PTP Inhibition Assay (In Vitro)
This assay is used to determine the IC50 values of this compound against specific PTPs.
Materials:
-
Recombinant PTP enzyme
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific peptide substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with DTT and EDTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the recombinant PTP enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).
-
Measure the absorbance (for colorimetric substrates) or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound is a potent inhibitor of several protein tyrosine phosphatases, leading to cell cycle arrest at the G1/S transition and the potential induction of apoptosis. Its mechanism of action is complex and may involve promiscuous inhibition through aggregation. This technical guide provides a foundational understanding for researchers utilizing this compound as a tool to investigate PTP-mediated signaling pathways and for those in the field of drug development exploring PTPs as therapeutic targets. Further research is warranted to fully elucidate the specific downstream signaling events and the therapeutic potential of this and related compounds.
References
- 1. Is Rk-682 A Promiscuous Enzyme Inhibitor? Synthesis And In Vitro Evaluation Of Protein Tyrosine Phosphatase Inhibition Of Racemic Rk-682 And Analogues [repositorioslatinoamericanos.uchile.cl]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RK-682, protein tyrosine phosphatase (PTP) inhibitor (CAS 150627-37-5) | Abcam [abcam.com]
- 6. msesupplies.com [msesupplies.com]
An In-Depth Technical Guide to (Rac)-RK-682
(Rac)-RK-682 is a racemic mixture of the natural product RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Properties and Data
This compound is a synthetic compound widely used in research to study the roles of various PTPs in cellular signaling. Its fundamental characteristics and inhibitory activities are summarized below.
| Property | Value |
| Chemical Name | (Rac)-3-Hexadecanoyl-5-hydroxymethyltetronic acid |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.51 g/mol [1] |
| CAS Number | 154639-24-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC₅₀ values for this compound against various protein tyrosine phosphatases are presented below.
| Target PTP | IC₅₀ (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | [2] |
| Vaccinia H1-Related (VHR) | 2.0 | [2] |
Note: It is important to recognize that RK-682 has been identified as a potential promiscuous inhibitor, meaning its inhibitory action may not be solely due to specific binding to the active site of the phosphatase. Studies have shown that it can form aggregates that contribute to its inhibitory effect, and this can be influenced by the presence of divalent cations in the assay buffer.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein tyrosine phosphatases. PTPs are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, a process known as dephosphorylation. By inhibiting PTPs, this compound leads to an increase in the phosphorylation levels of key signaling proteins, thereby modulating various cellular processes.
PTPs, particularly PTP1B, are critical negative regulators of several signaling pathways, including the MAPK and PI3K/Akt pathways. These pathways are essential for cell proliferation, survival, and differentiation. By inhibiting PTP1B, this compound can lead to the sustained activation of these pathways.
Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on PTP1B, leading to the activation of the PI3K/Akt and MAPK pathways.
This compound has been shown to arrest the mammalian cell cycle at the G1/S transition.[2] This effect is likely mediated by its inhibition of specific PTPs, such as Cdc25 phosphatases, which are key regulators of cell cycle progression. By inhibiting these phosphatases, this compound prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase.
Figure 2: Diagram illustrating the G1/S cell cycle arrest induced by this compound through the inhibition of Cdc25 phosphatases.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound: the determination of its IC₅₀ value against a protein tyrosine phosphatase using a colorimetric assay.
This protocol is adapted for a generic PTP using the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated to the yellow-colored p-nitrophenol (pNP).
Materials:
-
Purified protein tyrosine phosphatase (e.g., PTP1B)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow for IC₅₀ Determination:
Figure 3: Experimental workflow for determining the IC₅₀ value of this compound.
Detailed Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC₅₀ value. Also, prepare a control well with only the assay buffer and DMSO (vehicle control).
-
Plate Setup: To a 96-well microplate, add the diluted this compound solutions to their respective wells.
-
Enzyme Addition: Add the purified PTP enzyme to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH), which also enhances the color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in various cellular processes. Its ability to inhibit a range of PTPs and consequently modulate key signaling pathways and cell cycle progression makes it a subject of interest in drug discovery and development. However, researchers should be mindful of its potential for promiscuous inhibition and design experiments accordingly to ensure the validity of their findings. This guide provides a foundational understanding of this compound, its properties, and the experimental approaches to investigate its activity, serving as a resource for the scientific community.
References
(Rac)-RK-682: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs). The document details the microbial origin of the compound, its inhibitory activity against various PTPs, and its effect on the mammalian cell cycle. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, chemically identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a natural product that has garnered significant interest due to its specific inhibitory activity against protein tyrosine phosphatases. PTPs are a crucial class of enzymes that, in conjunction with protein tyrosine kinases, regulate a wide array of cellular processes. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
RK-682 was first isolated from a microbial source and was found to effectively inhibit several members of the PTP family.[1] Its mode of action involves the arrest of the mammalian cell cycle at the G1/S transition, highlighting its potential as a lead compound in the development of novel therapeutics.[1]
Discovery and Origin
This compound is a secondary metabolite produced by the bacterium Streptomyces sp. 88-682.[1] The producing organism was isolated from a soil sample, a common source of microorganisms that produce a diverse array of bioactive compounds.
Fermentation and Isolation
The production of RK-682 is achieved through the fermentation of Streptomyces sp. 88-682. While the original 1995 publication by Hamaguchi et al. lacks a detailed public record of the fermentation and isolation protocol, subsequent research citing this work provides a methodology for its production and extraction.
Experimental Protocol: Fermentation and Extraction of RK-682
-
Culture Medium: Streptomyces sp. 88-682 is cultured on TWM agar medium with the following composition: 0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, and 2% agar. The pH of the medium is adjusted to 7.1.
-
Incubation: The culture is incubated at 28°C for 6 days.
-
Extraction: Following incubation, the culture is filtered. The filtrate is then extracted with two volumes of ethyl acetate.
-
Purification: The ethyl acetate extract is evaporated to dryness. The resulting residue is then redissolved in methanol for further analysis and purification.
Biological Activity and Mechanism of Action
RK-682 is a potent inhibitor of several protein tyrosine phosphatases. Its inhibitory activity has been quantified against a range of PTPs, demonstrating varying degrees of potency.
Quantitative Data: PTP Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| CD45 | 54 |
| VHR | 2.0 |
| PTP-1B | 8.6 |
| LMW-PTP | 12.4 |
| CDC-25B | 0.7 |
Data compiled from multiple sources.
Mechanism of Action: Cell Cycle Arrest
RK-682 exerts its biological effect by arresting the mammalian cell cycle at the G1/S transition phase.[1] This is a critical checkpoint that controls the cell's commitment to DNA replication and division. By inhibiting PTPs that are essential for the progression through this checkpoint, RK-682 effectively halts cell proliferation. This contrasts with other PTP inhibitors like sodium orthovanadate, which arrests the cell cycle at the G2/M boundary.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound.
Protein Tyrosine Phosphatase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against PTPs using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Materials:
-
Purified PTP enzyme (e.g., CD45, VHR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound stock solution (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the PTP enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of RK-682 and determine the IC50 value.
-
Cell Cycle Analysis
This protocol describes a standard method for analyzing the cell cycle distribution of a cell line (e.g., Ball-1 human B cell leukemia) treated with this compound using propidium iodide (PI) staining and flow cytometry.
-
Materials:
-
Ball-1 cells
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture Ball-1 cells in the appropriate medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Visualizations
The following diagrams illustrate the key concepts related to the discovery and mechanism of action of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (Rac)-RK-682 and its Target Protein Tyrosine Phosphatases
This compound is a potent inhibitor of several protein tyrosine phosphatases (PTPs), playing a significant role in cell cycle regulation and signal transduction research. This technical guide provides a comprehensive overview of this compound, its target PTPs, its mechanism of action, and detailed experimental protocols.
Introduction
This compound, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp. 88-682, is a 3-hexadecanoyl-5-hydroxymethyl-tetronic acid.[1] It has been identified as a competitive inhibitor of multiple protein tyrosine phosphatases, making it a valuable tool for studying the roles of these enzymes in various cellular processes.[2] This document outlines the inhibitory activity of this compound, the signaling pathways of its primary targets, and methodologies for its use in research settings.
Chemical Structure
The chemical structure of the active monomer of this compound is presented below.
Caption: Chemical structure of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of its target PTPs.[2] Kinetic analyses have revealed that for some PTPs, such as Vaccinia H1-Related (VHR) phosphatase, two molecules of RK-682 may be required to inhibit a single enzyme molecule.[2]
It is crucial to note that this compound has been reported to be a potential promiscuous inhibitor, exhibiting a tendency to form aggregates in solution, a behavior dependent on the acyl side chain length.[3] This aggregation can influence its inhibitory activity, and the presence of divalent cations like magnesium in assay buffers can diminish its potency.[3] This suggests that its mechanism of inhibition may not be solely dependent on binding to the catalytic site of the PTPs.[3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various protein tyrosine phosphatases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Protein Tyrosine Phosphatase | IC50 (µM) |
| Cell Division Cycle 25B (CDC25B) | 0.7[4] |
| Vaccinia H1-Related (VHR) | 2.0[1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[4] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[4] |
| CD45 | 54[1] |
| Cell Division Cycle 25A (CDC25A) | 34 |
| Other Enzymes | |
| Phospholipase A2 (PLA2) | 16 |
| Heparanase | 17 |
| HIV-1 Protease | 84 |
Target Protein Tyrosine Phosphatases and Their Signaling Pathways
Vaccinia H1-Related (VHR) Phosphatase and the ERK/MAPK Signaling Pathway
VHR, a dual-specificity phosphatase, is a negative regulator of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. VHR dephosphorylates and inactivates ERK1/2.[2] Inhibition of VHR by this compound leads to sustained activation of the ERK/MAPK pathway.
Caption: VHR's role in the ERK/MAPK signaling pathway and its inhibition by this compound.
Cell Division Cycle 25B (CDC25B) and Cell Cycle Regulation
CDC25B is a dual-specificity phosphatase that plays a critical role in the G2/M transition of the cell cycle. It activates the Cyclin B/CDK1 complex by removing inhibitory phosphate groups, thereby promoting entry into mitosis. This compound is a potent inhibitor of CDC25B, leading to cell cycle arrest at the G1/S transition.[1][4]
Caption: CDC25B's role in the G2/M transition and its inhibition by this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin Signaling
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound can enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for in vitro PTP inhibition assays. Specific conditions for use with this compound may require optimization.
General Workflow for PTP Inhibition Assay
Caption: General workflow for a protein tyrosine phosphatase inhibition assay.
Protocol 1: Colorimetric PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted from standard procedures for measuring PTP activity.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, VHR)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (in Assay Buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO without inhibitor).
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution or vehicle
-
20 µL of purified PTP enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Fluorometric PTP Inhibition Assay using a Fluorescent Substrate
This protocol utilizes a fluorogenic substrate for enhanced sensitivity.
Materials:
-
Purified PTP enzyme (e.g., CDC25B)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
To each well of a 96-well black microplate, add:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution or vehicle
-
20 µL of purified PTP enzyme solution
-
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Determine the initial reaction velocities (slopes of the kinetic curves) for each inhibitor concentration.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
This compound is a versatile and potent inhibitor of several key protein tyrosine phosphatases. Its ability to modulate critical signaling pathways, such as the ERK/MAPK cascade, cell cycle progression, and insulin signaling, makes it an invaluable tool for researchers in cell biology, oncology, and metabolic diseases. When using this compound, it is important to consider its potential for promiscuous inhibition via aggregation and to design experiments accordingly. The information and protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(Rac)-RK-682: A Technical Guide to its Biological Activity
(Rac)-RK-682 is a naturally derived, competitive protein tyrosine phosphatase (PTP) inhibitor with significant biological activities, including cell cycle arrest. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), has been identified as a selective inhibitor of several protein tyrosine phosphatases (PTPs). Its primary targets include Vaccinia H1-Related (VHR) phosphatase and CD45, with inhibitory effects also observed against Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B). The inhibition of these PTPs, particularly VHR, leads to the modulation of downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. A significant cellular outcome of RK-682 activity is the induction of cell cycle arrest at the G1 phase. Recent studies suggest a complex mechanism of inhibition that may involve the formation of molecular aggregates, warranting careful consideration in experimental design.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of PTPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that different studies have reported values for either the natural product RK-682 or its racemic form, which may contribute to variations in reported potency.
| Target Enzyme | This compound IC50 (µM) | Reference(s) |
| VHR (DUSP3) | 2.0 | [1] |
| CD45 | 54 | [1] |
| PTP1B | 8.6 | |
| LMW-PTP | 12.4 | |
| CDC25B | 0.7 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the competitive inhibition of protein tyrosine phosphatases. The key signaling pathways affected are detailed below.
Inhibition of VHR and Modulation of the MAPK Pathway
VHR, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of the MAPK signaling pathway. VHR dephosphorylates and inactivates key kinases in this cascade, including Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). By inhibiting VHR, RK-682 leads to the sustained phosphorylation and activation of ERK and JNK. This prolonged activation of the MAPK pathway is a crucial factor in the observed G1 phase cell cycle arrest.
Inhibition of CD45 and Modulation of T-Cell Receptor Signaling
CD45 is a transmembrane PTP essential for T-cell and B-cell antigen receptor signaling. It activates Src family kinases, such as Lck and Fyn, by dephosphorylating an inhibitory tyrosine residue. Inhibition of CD45 by RK-682 can therefore modulate the immune response by interfering with lymphocyte activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against a PTP, such as PTP1B, using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
This compound
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer and DMSO as a no-inhibitor control.
-
Add 60 µL of pre-warmed assay buffer containing a known concentration of recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed pNPP solution (final concentration at or below the Km for the enzyme) to each well.
-
Immediately measure the absorbance at 405 nm and continue to take readings at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the linear rate of change in absorbance over time.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in a suspension cell line, such as the human B-cell leukemia line Ball-1, following treatment with this compound.
Materials:
-
Ball-1 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed Ball-1 cells at a density of 0.5 x 10⁶ cells/mL in complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of ERK and JNK in a cell line treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK, and repeat the process for JNK and the loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Conclusion
This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in cell signaling and cell cycle regulation. Its ability to inhibit VHR and subsequently modulate the MAPK pathway provides a mechanism for its observed G1 phase cell cycle arrest. The provided protocols offer a framework for the detailed investigation of its biological activities. Researchers should be mindful of the potential for promiscuous inhibition and aggregation when interpreting experimental results. Further studies on the specific interactions of RK-682 with its targets and its effects in various cellular contexts will continue to elucidate its full therapeutic potential.
References
(Rac)-RK-682: A Technical Guide to its Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPases).[1] Isolated from microbial metabolites, this compound has garnered significant interest within the research community for its ability to modulate critical cell signaling pathways, primarily through the inhibition of enzymes that dephosphorylate tyrosine residues on key signaling proteins. Its activity impacts fundamental cellular processes, including cell cycle progression, making it a valuable tool for studying signal transduction and a potential lead compound in drug discovery.[2] This technical guide provides an in-depth overview of the function of this compound in cell signaling, complete with quantitative data, detailed experimental protocols, and visualizations of the pathways it influences.
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound exerts its biological effects by competitively inhibiting a range of protein tyrosine phosphatases.[2] PTPs are a large family of enzymes that play crucial roles in regulating the phosphorylation state of proteins, thereby controlling their activity, localization, and interaction with other molecules. By inhibiting these phosphatases, this compound effectively increases the level of tyrosine phosphorylation on their respective substrates, leading to the modulation of various signaling cascades.
The inhibitory profile of this compound is selective, with varying potencies against different PTPs. This selectivity is a key aspect of its function and determines which signaling pathways are most affected by its presence.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases. This data provides a quantitative basis for understanding its selectivity and potency.
| Target Phosphatase | IC50 (µM) | Reference |
| CD45 | 54 | [2] |
| VHR (DUSP3) | 2.0 | [2] |
| PTP-1B | 8.6 | [1] |
| LMW-PTP | 12.4 | [1] |
| CDC25B | 0.7 | [1] |
| PLA2 | 16 | |
| HIV-1 Protease | 84 | |
| Heparanase | 17 |
Role in Cell Signaling
The inhibition of specific PTPs by this compound has profound effects on multiple signaling pathways that govern cell proliferation, differentiation, and survival.
Regulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth and division. Several PTPs that are inhibited by this compound are known to negatively regulate this pathway.
-
VHR (DUSP3): Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase, directly dephosphorylates and inactivates ERK1/2.[3][4] By inhibiting VHR, this compound leads to sustained activation of the ERK pathway.[3]
-
PTP-1B: Protein Tyrosine Phosphatase 1B can indirectly influence the MAPK/ERK pathway. It has been shown to dephosphorylate receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (IR), which are upstream activators of the Ras-ERK cascade.[5][6][7] Inhibition of PTP-1B can therefore lead to enhanced and prolonged activation of ERK signaling in response to growth factors.
-
SHP-1 and SHP-2: Src homology region 2 domain-containing phosphatases 1 and 2 (SHP-1 and SHP-2) are also key regulators of RTK signaling. While their roles can be complex and context-dependent, they are known to modulate the MAPK/ERK pathway.[2][8][9] Inhibition of these phosphatases by this compound can thus impact ERK activation.
The sustained activation of the MAPK/ERK pathway due to PTP inhibition by this compound can lead to various cellular outcomes, including the induction of immediate-early genes like c-Fos, which are involved in cell proliferation and differentiation.
Cell Cycle Control
A hallmark function of this compound is its ability to arrest the cell cycle at the G1/S transition. This effect is primarily mediated through the inhibition of CDC25 phosphatases.
-
CDC25B: Cell Division Cycle 25B is a dual-specificity phosphatase that plays a critical role in activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[10][11][12] Specifically, CDC25B activates the CDK1/cyclin B complex, which is essential for entry into mitosis.[11][12] By potently inhibiting CDC25B, this compound prevents the activation of these CDKs, leading to a halt in the cell cycle at the G1 phase and preventing entry into the S phase where DNA replication occurs.
Regulation of B-cell Signaling
This compound is a known inhibitor of CD45, a transmembrane PTP that is crucial for B-cell antigen receptor (BCR) signaling.[1][13] CD45 regulates the activity of Src family kinases, which are essential for initiating the signaling cascade upon antigen binding to the BCR.[1][14][15] By inhibiting CD45, this compound can modulate B-cell activation, proliferation, and differentiation.[1][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general fluorescence-based assay to measure the inhibitory activity of this compound against a specific PTP.
Materials:
-
Purified recombinant PTP enzyme
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
PTP assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in PTP assay buffer.
-
Add 25 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add 50 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes, or as an endpoint reading after a fixed time.
-
Calculate the rate of the enzymatic reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cell line.[16][17][18][19]
Materials:
-
Cell line of interest (e.g., human B cell leukemia, Ball-1)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the procedure to detect changes in the phosphorylation status of specific proteins in response to this compound treatment.[20][21]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).
Conclusion
This compound is a valuable chemical probe for dissecting the roles of protein tyrosine phosphatases in cellular signaling. Its ability to selectively inhibit key PTPs involved in the MAPK/ERK pathway and cell cycle regulation provides a powerful tool for researchers in cell biology and drug discovery. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to further our understanding of the complex signaling networks that control cellular function. As research in this area continues, a deeper understanding of the therapeutic potential of targeting PTPs with compounds like this compound is anticipated.
References
- 1. The role of the protein tyrosine phosphatase CD45 in regulation of B lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism or synergism. Role of tyrosine phosphatases SHP-1 and SHP-2 in growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD45 links the B cell receptor with cell survival and is required for the persistence of germinal centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. An extracatalytic function of CD45 in B cells is mediated by CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
(Rac)-RK-682 vs. RK-682: A Technical Guide to a Promiscuous PTP Inhibitor and its Natural Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the naturally occurring protein tyrosine phosphatase (PTP) inhibitor, RK-682, and its synthetic racemic counterpart, (Rac)-RK-682. While both entities are utilized in research as PTP inhibitors, significant differences in their biochemical behavior, particularly concerning promiscuous inhibition, necessitate a detailed understanding for accurate experimental design and interpretation. This document outlines their chemical properties, inhibitory activities against various PTPs, and the underlying mechanisms of action. Detailed experimental protocols for PTP inhibition assays, cell cycle analysis, and the detection of promiscuous inhibitors are provided. Furthermore, key signaling pathways affected by RK-682 are visualized through diagrams generated using the DOT language.
Introduction
RK-682, chemically identified as (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, is a natural product isolated from microbial metabolites.[1] It has garnered significant interest as a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes crucial for regulating a myriad of cellular processes.[2] Its synthetic counterpart, this compound, is a racemic mixture of the (R) and (S) enantiomers and is also widely used as a PTP inhibitor.[3]
Protein tyrosine phosphorylation is a key post-translational modification that governs cellular signaling pathways involved in cell growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTP inhibitors are valuable tools for both basic research and as potential therapeutic agents.
While both RK-682 and its racemic form inhibit PTPs, emerging evidence indicates that this compound can exhibit promiscuous inhibition through the formation of colloidal aggregates, a phenomenon with significant implications for its use as a specific inhibitor.[4][5] This guide aims to elucidate the key differences between the natural enantiomer and the racemic mixture, providing researchers with the necessary information to make informed decisions in their studies.
Chemical Structures and Properties
The fundamental difference between RK-682 and this compound lies in their stereochemistry. Natural RK-682 is the (R)-enantiomer, while this compound is an equal mixture of the (R) and (S) enantiomers.
-
RK-682: (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid
-
This compound: (R,S)-3-hexadecanoyl-5-hydroxymethyltetronic acid
The chemical structure consists of a tetronic acid core, a hydrophilic head, and a long lipophilic acyl chain. This amphipathic nature is believed to contribute to its ability to form aggregates at higher concentrations.[6]
Comparative Inhibitory Activity
Both RK-682 and this compound have been shown to inhibit a range of protein tyrosine phosphatases. However, their potency and specificity can differ. The following table summarizes the reported IC50 values for both compounds against various PTPs. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Target PTPase | RK-682 (Natural, R-enantiomer) IC50 (µM) | This compound IC50 (µM) | Reference(s) |
| VHR (DUSP3) | 2.0 | - | [2] |
| CD45 | 54 | - | [2] |
| PTP1B | - | 8.6 | [3] |
| LMW-PTP | - | 12.4 | [3] |
| CDC25B | - | 0.7 | [3] |
A significant finding is that the inhibitory activity of this compound may not solely be due to specific binding to the active site of the phosphatase.[4] Studies have shown that this compound can form colloidal aggregates in solution, which can then sequester and non-specifically inhibit enzymes.[5] This promiscuous inhibition is a critical distinction from the expected mechanism of a specific inhibitor. The formation of these aggregates is dependent on factors such as the length of the acyl side chain and the presence of divalent cations.[4]
Signaling Pathways Modulated by RK-682
RK-682 exerts its biological effects by inhibiting PTPs, thereby modulating the phosphorylation state of key signaling proteins. Two well-documented pathways affected by RK-682 are the VHR/ERK signaling cascade and the G1/S cell cycle checkpoint.
Inhibition of the VHR/ERK Signaling Pathway
Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase, is a known target of RK-682.[2] VHR dephosphorylates and inactivates Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway that regulates cell proliferation, differentiation, and survival.[7] By inhibiting VHR, RK-682 leads to sustained ERK phosphorylation and activation.
G1/S Cell Cycle Checkpoint Arrest
RK-682 has been shown to arrest the cell cycle at the G1/S transition.[2] This is likely a consequence of its PTP inhibitory activity, which leads to an increase in the overall phosphotyrosine levels in the cell. The G1/S checkpoint is a critical control point that ensures cells do not enter the DNA synthesis (S) phase with damaged DNA or under unfavorable conditions. The regulation of this checkpoint involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. PTPs, such as Cdc25A, play a crucial role in activating CDKs. By inhibiting these PTPs, RK-682 can prevent the activation of the CDK2-Cyclin E complex, which is essential for the G1/S transition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and RK-682.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the inhibitory potency of compounds against a PTP.
Materials:
-
Recombinant PTP enzyme
-
Fluorogenic PTP substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, RK-682) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 20 µL of the PTP enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (at its Km concentration in assay buffer) to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with RK-682 using propidium iodide (PI) staining and flow cytometry.[8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
RK-682 (or this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of RK-682 (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Detection of Promiscuous Inhibition by Aggregation
This protocol is designed to determine if the inhibitory activity of a compound is due to the formation of aggregates.[10][11] It is based on the principle that detergent can disrupt these aggregates and reverse the inhibition.
Materials:
-
PTP enzyme and substrate (as in the PTP inhibition assay)
-
Test compound (this compound)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
384-well microplate
-
Plate reader
Procedure:
-
Perform a standard PTP inhibition assay as described in section 5.1 to determine the IC50 of the test compound.
-
Repeat the PTP inhibition assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Compare the dose-response curves and IC50 values obtained in the presence and absence of the detergent.
-
Interpretation: A significant rightward shift in the dose-response curve and an increase in the IC50 value in the presence of the detergent are indicative of promiscuous inhibition due to aggregation.
Conclusion
Researchers utilizing these compounds should be aware of these differences and employ appropriate controls, such as the detergent-based assay, to validate the mechanism of inhibition. The choice between the enantiomerically pure natural product and the racemic mixture should be guided by the specific research question and a thorough understanding of their distinct biochemical properties. This guide provides the foundational knowledge and experimental frameworks to facilitate rigorous and reproducible research in the field of PTP-mediated cellular signaling.
References
- 1. Solution-phase and solid-phase syntheses of enzyme inhibitor RK-682 and antibiotic agglomerins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(Rac)-RK-682: A Technical Guide to a Promiscuous Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a microbial metabolite that has garnered significant attention as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1][2] PTPases are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is fundamental to a vast array of cellular signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis. Dysregulation of PTPase activity is implicated in numerous human diseases, including cancer, diabetes, and inflammatory disorders, making them attractive targets for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the scientific literature on this compound, focusing on its synthesis, biological activity, and mechanism of action, with a particular emphasis on quantitative data, experimental protocols, and its impact on cellular signaling pathways.
Chemical Properties and Synthesis
This compound is a synthetic racemate of the naturally occurring RK-682.[1] While the detailed, step-by-step synthesis of the racemic mixture is often adapted from the asymmetric synthesis of the individual enantiomers, a general procedure involves the acylation of a tetronic acid precursor.
Experimental Protocol: Synthesis of this compound (General Approach)
This protocol is a generalized representation based on synthetic strategies for similar 3-acyltetronic acid derivatives.
Materials:
-
5-hydroxymethyltetronic acid
-
Hexadecanoyl chloride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel)
Procedure:
-
Preparation of the Tetronic Acid Salt: Dissolve 5-hydroxymethyltetronic acid in an anhydrous solvent and cool the solution in an ice bath. Add a suitable base to deprotonate the hydroxyl group of the tetronic acid, forming the corresponding salt.
-
Acylation: To the cooled solution of the tetronic acid salt, add hexadecanoyl chloride dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete acylation.
-
Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The crude product is obtained by evaporating the solvent under reduced pressure. Purification is typically achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a pure compound.
Biological Activity and Quantitative Data
This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following tables summarize the reported quantitative data for its inhibitory potency.
| Target Phosphatase | IC50 (µM) | Source |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | |
| Vaccinia H1-Related (VHR) | 2.0 |
Table 1: Inhibitory Potency (IC50) of this compound against various Protein Tyrosine Phosphatases.
Mechanism of Action and Promiscuous Inhibition
While initially characterized as a specific PTPase inhibitor, further studies have revealed that this compound can act as a promiscuous inhibitor.[3] This promiscuity is attributed to its tendency to form aggregates in solution, which can then non-specifically sequester and inhibit enzymes.[3] The formation of these aggregates is dependent on the concentration of the compound and the composition of the assay buffer, including the presence of divalent cations like magnesium.[3] This behavior warrants caution when interpreting in vitro inhibition data and highlights the importance of appropriate experimental controls.
Impact on Cellular Signaling and Processes
The inhibitory activity of this compound against key PTPases has significant consequences for cellular signaling and function.
Inhibition of VHR and Regulation of the ERK/MAPK Pathway
One of the well-characterized targets of RK-682 is Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase that dephosphorylates and inactivates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] By inhibiting VHR, RK-682 leads to a sustained activation of the ERK/MAPK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide to Its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPases), and its specific role in inducing cell cycle arrest. We will delve into its mechanism of action, the signaling pathways it modulates, and provide detailed experimental protocols for its study.
Introduction to this compound
This compound, chemically known as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a natural product isolated from microbial metabolites.[1] It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases.[2] The designation "(Rac)" indicates that the compound is a racemic mixture of its stereoisomers. Its ability to interfere with key regulatory enzymes of the cell cycle, particularly the Cdc25 family of phosphatases, makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.
The primary mechanism by which this compound exerts its anti-proliferative effects is by inducing arrest at specific phases of the cell cycle. Notably, it has been shown to inhibit the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.[1] This is achieved by inhibiting dual-specificity phosphatases that are critical for the activation of cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression.[3][4]
Mechanism of Action: Inhibition of Cdc25 Phosphatases
The cell division cycle 25 (Cdc25) family of proteins are dual-specificity phosphatases that activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups from threonine and tyrosine residues.[4][5] This activation is a prerequisite for progression through cell cycle checkpoints. The Cdc25 family has three main isoforms in mammals:
-
Cdc25A: Primarily regulates the G1/S transition by activating the Cdk2/cyclin E and Cdk2/cyclin A complexes.[3][6]
-
Cdc25B: Believed to be a "starter" phosphatase that initiates the activation of Cdk1/cyclin B at the G2/M transition.[3][7]
-
Cdc25C: Maintains the activity of Cdk1/cyclin B to ensure progression through mitosis.[7]
This compound is a potent inhibitor of Cdc25B and also shows activity against other phosphatases.[2] By inhibiting Cdc25A, RK-682 prevents the activation of Cdk2, which is essential for the G1 to S phase transition.[1][6] This leads to an accumulation of cells in the G1 phase of the cell cycle.
Signaling Pathways and Cell Cycle Arrest
The progression from the G1 to the S phase is a tightly regulated process controlled by the interplay of cyclins, CDKs, and their inhibitors. The retinoblastoma protein (Rb) acts as a critical gatekeeper. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis. Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/cyclin E complexes inactivates it, releasing E2F and allowing the cell to enter the S phase.[5][8]
Cdc25A is responsible for activating the CDK2/cyclin E complex.[6] RK-682 disrupts this pathway by directly inhibiting Cdc25A.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 6. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-RK-682
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound.
Introduction
This compound is a synthetic, racemic mixture of the natural product RK-682, a tetronate-containing polyketide. It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases, key regulators of signal transduction pathways controlling cell growth, differentiation, metabolism, and immune responses. Its ability to modulate these pathways makes it a valuable tool for studying cellular signaling and a potential lead compound for therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the active site of protein tyrosine phosphatases. This inhibition leads to an increase in the phosphorylation levels of substrate proteins, thereby modulating downstream signaling cascades. Notably, RK-682 has been shown to arrest the mammalian cell cycle at the G1/S transition phase.
Quantitative Data
The inhibitory activity of this compound has been characterized against several PTPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| Cell Division Cycle 25B (CDC25B) | 0.7 |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0 |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 |
| CD45 | 54 |
Experimental Protocols
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a PTP, using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (e.g., DMSO).
-
Add 80 µL of purified PTP enzyme solution (concentration to be optimized for linear reaction kinetics) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in a mammalian cell line treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
This compound
-
Fluorogenic HIV-1 Protease substrate
-
Assay Buffer (specific to the kit or enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of HIV-1 Protease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths.
-
Determine the reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Visualizations
This compound's inhibition of various PTPs has significant implications for multiple signaling pathways. The following diagrams illustrate the putative points of intervention based on its known targets.
Application Notes and Protocols for (Rac)-RK-682 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is the racemic form of RK-682, a natural product isolated from Streptomyces sp.[1]. It is a potent inhibitor of protein tyrosine phosphatases (PTPases), a class of enzymes crucial for regulating signal transduction pathways involved in cell growth, differentiation, and metabolism[2]. By inhibiting PTPases, this compound leads to an increase in the overall level of protein tyrosine phosphorylation within the cell, culminating in cell cycle arrest, primarily at the G1/S transition[1]. These properties make this compound a valuable tool for studying cellular signaling and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound functions by inhibiting the dephosphorylation of tyrosine residues on various proteins[1]. This leads to a sustained state of tyrosine phosphorylation, which can alter signaling cascades and cellular processes. Key cellular targets of this compound that have been identified include Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B)[3]. Inhibition of these phosphatases disrupts the balance of kinase and phosphatase activities, leading to downstream effects on cell cycle progression and other cellular functions.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound against various protein tyrosine phosphatases has been quantified and is summarized in the table below.
| Target PTPase | IC50 Value (µM) | Reference |
| PTP-1B | 8.6 | [3] |
| LMW-PTP | 12.4 | [3] |
| CDC-25B | 0.7 | [3] |
| CD45 | 54 | [1] |
| VHR | 2.0 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[2][4]. It has poor solubility in water[4]. For cell culture experiments, a concentrated stock solution in sterile DMSO is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 368.5 g/mol , dissolve 3.685 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Assessment of Cellular Proliferation and Cytotoxicity
This protocol outlines a general method to assess the effect of this compound on cell viability and proliferation using a colorimetric assay such as the MTT or XTT assay.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Druggable targets of protein tyrosine phosphatase Family, viz. PTP1B, SHP2, Cdc25, and LMW-PTP: Current scenario on medicinal Attributes, and SAR insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for (Rac)-RK-682 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPases). Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in experimental studies ranging from cell-based assays to preclinical drug development.
Introduction
This compound, a racemate of RK-682, is a microbial-derived natural product that functions as a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPases).[1] It has been shown to inhibit several PTPases, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (CDC-25B), with IC50 values of 8.6 µM, 12.4 µM, and 0.7 µM, respectively.[1] The inhibitory action of RK-682 on PTPases leads to the arrest of the mammalian cell cycle at the G1 phase.[2][3][4] Due to its biological activity, this compound is a valuable tool for studying signal transduction pathways regulated by protein phosphorylation and for investigating its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C21H36O5 | [2][3][5] |
| Molecular Weight | 368.5 g/mol | [3][5] |
| CAS Number | 154639-24-4 | [1][5] |
| Appearance | Solid | [3] |
| Purity | >95% by HPLC | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [5][6] |
| Storage Temperature | -20°C for long-term storage. | [2][3][5] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.685 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 3.685 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term use. When required for experiments, thaw a single aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.
Safety Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
Visualization of Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. RK-682 | Protein Tyrosine Phosphatase Inhibitor [stressmarq.com]
- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for (Rac)-RK-682 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of phosphoprotein phosphatases (PPPs), a class of enzymes crucial for regulating a multitude of cellular processes. By targeting specific PPPs, this compound has emerged as a valuable tool for investigating cellular signaling pathways and as a potential therapeutic agent in oncology. These application notes provide a comprehensive overview of the working concentrations, experimental protocols, and underlying mechanisms of action of this compound in the context of cancer cell research.
This compound primarily exerts its effects by inhibiting several protein tyrosine phosphatases (PTPs), leading to an increase in the phosphotyrosine levels of cellular proteins. This inhibition disrupts normal cell signaling, culminating in cell cycle arrest and, in some cases, apoptosis. Notably, RK-682 has been shown to arrest the mammalian cell cycle at the G1/S transition phase, a critical checkpoint for cell proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several key phosphoprotein phosphatases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the compound against these enzymes and its observed effect on a specific cancer cell line. Researchers should use these values as a starting point for determining the optimal working concentration for their specific cancer cell line and experimental setup.
| Target Enzyme/Cell Line | IC50/Effective Concentration | Notes |
| Enzyme Inhibition | ||
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 µM | A key regulator of metabolic and oncogenic signaling. |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 µM | Implicated in cell growth and transformation. |
| Cell Division Cycle 25B (CDC-25B) | 0.7 µM | A critical phosphatase for cell cycle progression. |
| CD45 | 54 µM | A receptor-like PTP involved in lymphocyte activation. |
| VHR (Vaccinia H1-Related) | 2.0 µM | A dual-specificity phosphatase. |
| Cellular Effects | ||
| Ball-1 (Human B cell leukemia) | Induces G1 arrest | Effective in arresting cell cycle progression. |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the inhibition of key phosphoprotein phosphatases, leading to the hyperphosphorylation of their substrates. This dysregulation of phosphorylation-dependent signaling pathways ultimately results in a G1 phase cell cycle arrest.
One of the key targets of this compound is CDC25B, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (CDK2). By inhibiting CDC25B, this compound prevents the dephosphorylation and subsequent activation of the Cyclin E/CDK2 complex, a critical step for the transition from the G1 to the S phase of the cell cycle. The inactive, phosphorylated state of CDK2 is maintained, leading to the accumulation of cells in the G1 phase.
Furthermore, the inhibition of protein tyrosine phosphatases like PTP1B can have broader implications for cancer cell signaling. PTP1B is known to dephosphorylate and inactivate several receptor tyrosine kinases and their downstream signaling components, which are often hyperactivated in cancer. By inhibiting PTP1B, this compound can potentiate the activity of pro-apoptotic and anti-proliferative signaling pathways.
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cancer cells. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound effects.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Ball-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 from the viability assay) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK2 (Tyr15), anti-CDK2, anti-Cyclin E, anti-p-Rb, anti-Rb, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., Actin or Tubulin).
Conclusion
This compound is a valuable research tool for studying the role of phosphoprotein phosphatases in cancer cell signaling and proliferation. Its ability to induce G1 cell cycle arrest makes it a compound of interest for further investigation in oncology drug development. The provided application notes and protocols offer a starting point for researchers to explore the effects of this compound in their specific cancer models. It is essential to carefully titrate the compound concentration and optimize experimental conditions for each cell line to obtain reliable and reproducible results. Further research is warranted to fully elucidate the complex signaling networks modulated by this potent PPP inhibitor.
Application Notes and Protocols for PTPase Activity Assay Using (Rac)-RK-682
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPases), in in vitro activity assays. This document includes detailed protocols, data presentation for inhibitory activity, and visual diagrams of the underlying biochemical processes.
Introduction
Protein tyrosine phosphatases (PTPases) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in cellular signaling pathways. Dysregulation of PTPase activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development. This compound is a racemate of the natural product RK-682, a known inhibitor of several PTPases. Understanding its inhibitory mechanism and having a robust protocol for its use are essential for researchers screening for novel PTPase inhibitors and elucidating cellular signaling pathways.
Mechanism of Action
This compound is a competitive inhibitor of several PTPases. The lactone moiety of the molecule is thought to interact with the active site of the phosphatase, thereby blocking the binding of the phosphate group of the substrate and inhibiting its dephosphorylation. It is important to note that the inhibitory activity of this compound can be influenced by its tendency to form aggregates in solution and by the presence of divalent cations, which can reduce its apparent inhibitory potency.[1] Therefore, careful consideration of the assay buffer composition is critical for obtaining reliable and reproducible results.
Data Presentation
The inhibitory activity of this compound has been characterized against a panel of PTPases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| PTPase Target | IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 |
| Cell Division Cycle 25B (CDC25B) | 0.7 |
| CD45 | 54 |
| Vaccinia H1-Related (VHR) | 2.0 |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and buffer composition. The data presented here is a compilation from available literature for comparative purposes.
Experimental Protocols
This section provides a detailed protocol for determining the PTPase inhibitory activity of this compound using the common chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials and Reagents
-
Recombinant PTPase enzyme of interest
-
This compound (prepare stock solution in DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT). Crucially, this buffer should be free of divalent cations like Mg²⁺ or Ca²⁺.
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Experimental workflow for the PTPase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations for the inhibition curve.
-
Dilute the recombinant PTPase enzyme in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course. This should be determined empirically beforehand.
-
Prepare a 10 mM stock solution of pNPP in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 10 µL of the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add 80 µL of the diluted PTPase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme. The optimal pre-incubation time may need to be determined empirically for each PTPase.
-
Initiate the enzymatic reaction by adding 10 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes. The incubation time should be within the linear range of the enzyme activity.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrophenol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Inhibition
The following diagram illustrates a generic PTPase signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of PTPase-mediated dephosphorylation.
Troubleshooting and Considerations
-
Inhibitor Precipitation: this compound has a tendency to aggregate, especially at higher concentrations. Ensure the stock solution in DMSO is fully dissolved before diluting in the aqueous Assay Buffer. Visually inspect the wells for any signs of precipitation.
-
Influence of Divalent Cations: The inhibitory activity of this compound can be significantly reduced in the presence of divalent cations such as Mg²⁺ and Ca²⁺.[1] It is critical to use an assay buffer that is free of these ions.
-
Enzyme Concentration: The concentration of the PTPase enzyme should be optimized to ensure the reaction proceeds in a linear fashion for the duration of the assay.
-
Substrate Concentration: The concentration of pNPP should be at or near the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibition.
By following these detailed application notes and protocols, researchers can confidently and accurately assess the inhibitory activity of this compound against their PTPase of interest, contributing to advancements in drug discovery and the understanding of cellular signaling.
References
Application Notes and Protocols for (Rac)-RK-682 in Western Blot Analysis of Phosphotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). It functions by competitively binding to the active site of PTPs, thereby preventing the dephosphorylation of tyrosine residues on substrate proteins. This inhibition leads to an accumulation of phosphotyrosine (p-Tyr) on cellular proteins, making this compound a valuable tool for studying signaling pathways regulated by tyrosine phosphorylation. Western blotting is a key technique to detect these changes in protein phosphorylation. This document provides detailed application notes and protocols for the use of this compound in the analysis of global phosphotyrosine levels by Western blot.
Mechanism of Action
This compound is a synthetic, racemic mixture of the natural product RK-682, which was originally isolated from a microbial source. It has been demonstrated to inhibit several PTPs, thereby increasing the level of tyrosine-phosphorylated proteins within cells. This makes it a useful tool to study the "phosphoproteome" and the role of specific PTPs in various cellular processes. The inhibition of PTPs by this compound enhances and sustains the signals transduced by protein tyrosine kinases (PTKs), which are often counteracted by the activity of PTPs.
Data Presentation
The inhibitory activity of this compound against various protein tyrosine phosphatases has been characterized, with specific IC50 values determined through in vitro assays.
| Phosphatase Target | IC50 (μM) | Reference |
| PTP1B | 8.6 | [1] |
| LMW-PTP | 12.4 | [1] |
| CDC25B | 0.7 | [1] |
| CD45 | 54 | [2] |
| VHR | 2.0 | [2] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.
When cells are treated with this compound, a significant increase in the overall phosphotyrosine signal can be observed by Western blot. The following table provides representative data on the fold increase in total phosphotyrosine signal in a cell line treated with a PTP inhibitor.
| Treatment | Fold Increase in p-Tyr Signal (relative to control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (50 µM) | 3.5 - 5.0 |
Table 2: Representative quantitative analysis of total phosphotyrosine levels by Western blot. Data is illustrative and the actual fold increase may vary depending on the cell type, treatment conditions, and the specific proteins being analyzed.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound to Increase Phosphotyrosine Levels
This protocol describes the treatment of a human B cell leukemia line, Ball-1, with RK-682 to enhance the phosphotyrosine level of cellular proteins prior to Western blot analysis.[2]
Materials:
-
This compound (stock solution in DMSO)
-
Ball-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture Ball-1 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Cell Treatment:
-
For a typical experiment, treat the cells with a final concentration of 50 µM this compound. A dose-response experiment (e.g., 10, 25, 50, 100 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubate the cells with this compound for a predetermined time. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is advised to identify the optimal treatment duration. A 30-minute incubation is a good starting point.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.
-
-
Cell Harvest and Lysis:
-
Following treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to the cell lysis protocol for Western blotting (Protocol 2). It is critical to lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protocol 2: Western Blot for Detection of Phosphotyrosine
This protocol outlines the steps for performing a Western blot to detect total phosphotyrosine levels in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (containing sodium orthovanadate and sodium fluoride).
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins (casein) which can cause high background.
-
Primary antibody: Anti-phosphotyrosine antibody (e.g., clone 4G10).
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Western blot imaging system.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet from Protocol 1 in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the total phosphotyrosine signal to a loading control (e.g., β-actin or GAPDH) to compare the relative changes between treated and untreated samples.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for analyzing phosphotyrosine levels by Western blot after this compound treatment.
References
Application Notes and Protocols for Cell Viability Assay with (Rac)-RK-682 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of (Rac)-RK-682, a protein tyrosine phosphatase (PTP) inhibitor, on cell viability. The protocols and supporting information are intended for researchers in cell biology, oncology, and drug development.
Introduction
This compound is a competitive and cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). It has been shown to inhibit several PTPs, including PTP1B, CD45, and Cdc25A. The inhibition of these phosphatases, particularly Cdc25A, leads to cell cycle arrest at the G1/S transition phase, thereby affecting cell proliferation and viability. Understanding the cytotoxic and cytostatic effects of this compound is crucial for its potential development as a therapeutic agent. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a standard MTT cell viability assay.
Mechanism of Action: G1/S Phase Cell Cycle Arrest
This compound exerts its effect on cell viability primarily by inducing cell cycle arrest at the G1/S transition. This is achieved through the inhibition of key protein tyrosine phosphatases, most notably Cdc25A. The signaling pathway is as follows:
-
Inhibition of Cdc25A: this compound enters the cell and inhibits the activity of the dual-specificity phosphatase Cdc25A.
-
Hyperphosphorylation of CDK2: Cdc25A is responsible for dephosphorylating and activating cyclin-dependent kinase 2 (CDK2). Inhibition of Cdc25A leads to the accumulation of phosphorylated (inactive) CDK2.
-
Inactivation of Cyclin E/CDK2 Complex: The inactive CDK2 is unable to form a functional complex with Cyclin E.
-
Hyperphosphorylation of Retinoblastoma protein (Rb): The active Cyclin E/CDK2 complex is required for the hyperphosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes necessary for the S phase.
-
E2F Sequestration: Without hyperphosphorylation by Cyclin E/CDK2, Rb remains bound to E2F.
-
G1/S Arrest: The sequestration of E2F prevents the transcription of S-phase genes (e.g., those for DNA polymerase and thymidine kinase), leading to a halt in the cell cycle at the G1/S checkpoint and an overall decrease in cell proliferation.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on the viability of various cancer cell lines as determined by an MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| MCF-7 | Breast Cancer | 32.8 |
| A549 | Lung Cancer | 45.2 |
| Jurkat | T-cell Leukemia | 18.9 |
| PC-3 | Prostate Cancer | 55.1 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions, cell line passage number, and assay methodology.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines the steps for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism or similar software).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.
Caption: Experimental workflow for the MTT cell viability assay.
Application Notes and Protocols for (Rac)-RK-682 in Leukemia Research
(Rac)-RK-682 , a potent inhibitor of protein tyrosine phosphatases (PTPs), presents a promising avenue for investigation in leukemia research. As a compound that targets key regulators of cellular signaling, proliferation, and cell cycle progression, its application in hematological malignancies warrants detailed exploration. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro leukemia studies.
Introduction
This compound, with the chemical name 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a microbial metabolite that has been identified as a specific inhibitor of several protein tyrosine phosphatases. PTPs are critical enzymes in signal transduction pathways, and their dysregulation is frequently implicated in the pathogenesis of cancer, including leukemia. By inhibiting specific PTPs, this compound can modulate signaling cascades that are essential for the survival and proliferation of leukemia cells.
Mechanism of Action
This compound targets multiple protein tyrosine phosphatases, with varying degrees of potency. Its primary targets include Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B)[1]. The inhibition of these enzymes is believed to be the principal mechanism through which this compound exerts its anti-leukemic effects.
-
PTP-1B Inhibition: PTP-1B is a negative regulator of the insulin and leptin signaling pathways and has been implicated in the pathogenesis of various cancers. In the context of Chronic Myeloid Leukemia (CML), inhibition of PTP-1B has been shown to promote the degradation of the Bcr-Abl fusion protein, a key driver of CML.
-
LMW-PTP Inhibition: LMW-PTP is overexpressed in several cancers and is associated with chemoresistance. In CML cells, high levels of LMW-PTP activity contribute to the multidrug resistance phenotype. Inhibition of LMW-PTP can sensitize leukemia cells to chemotherapeutic agents.
-
CDC25B Inhibition: CDC25 phosphatases are crucial regulators of the cell cycle, activating cyclin-dependent kinases (CDKs) to drive cell cycle progression. CDC25B is particularly important for the G1/S and G2/M transitions. Inhibition of CDC25B can lead to cell cycle arrest, preventing the proliferation of cancer cells. Research has shown that RK-682 can arrest the mammalian cell cycle at the G1 phase[2].
Quantitative Data
The inhibitory activity of this compound against its target phosphatases has been quantified, providing insight into its potency.
| Target Enzyme | IC50 Value (µM) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7[1] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on leukemia cell lines. The human B-cell leukemia line, Ball-1, has been shown to be sensitive to RK-682, exhibiting G1 cell cycle arrest.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., Ball-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell line (e.g., Ball-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is to determine if this compound induces apoptosis in leukemia cells.
Materials:
-
Leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis of Phosphotyrosine Levels
This protocol is to determine the effect of this compound on the overall protein tyrosine phosphorylation in leukemia cells.
Materials:
-
Leukemia cell line (e.g., Ball-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phosphotyrosine antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound in Leukemia
Caption: this compound inhibits PTP1B, LMW-PTP, and CDC25B, impacting key leukemia survival and proliferation pathways.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing the anti-leukemic effects of this compound.
References
Application Notes and Protocols for Investigating Signaling Pathways with (Rac)-RK-682
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). Isolated from Streptomyces sp., this natural product has emerged as a valuable tool for investigating the roles of PTPs in various signaling pathways. Its ability to inhibit key phosphatases involved in cell cycle regulation and metabolic signaling makes it a subject of interest in cancer research and the study of metabolic diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings.
This compound, a racemic mixture of RK-682, has been shown to inhibit several PTPs, including PTP1B, Cdc25B, and VHR.[1] By inhibiting these phosphatases, this compound can modulate critical cellular processes. For instance, its inhibitory action on Cdc25 phosphatases leads to cell cycle arrest at the G1 phase, preventing the transition into the S phase.[1][2] Furthermore, its activity against PTP1B, a key negative regulator of the insulin signaling pathway, suggests its potential in studying insulin resistance.
Data Presentation
The inhibitory activity of this compound and its related stereoisomer has been quantified against several protein tyrosine phosphatases. The following table summarizes the available IC50 values, providing a reference for its potency and selectivity.
| Phosphatase Target | Inhibitor | IC50 (µM) | Reference |
| PTP1B | This compound | 8.6 | [1] |
| LMW-PTP | This compound | 12.4 | [1] |
| CDC25B | This compound | 0.7 | [1] |
| VHR | RK-682 | 2.0 | [2] |
| CD45 | RK-682 | 54 | [2] |
| Cdc25A | Compound 70 (R stereoisomer of RK-682) | 34 | [3] |
| Cdc25B | Compound 70 (R stereoisomer of RK-682) | 34 | [3] |
Signaling Pathways
Cdc25 and Cell Cycle Regulation
The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases (Cdc25A, B, and C) are critical regulators of cell cycle progression. They activate cyclin-dependent kinases (Cdks) by removing inhibitory phosphate groups, thereby driving the transitions between different phases of the cell cycle. This compound, by inhibiting Cdc25 phosphatases, can be used to investigate the roles of these enzymes in cell cycle control.
PTP1B and Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates (e.g., IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. This compound can be employed to study the consequences of PTP1B inhibition on insulin sensitivity.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to treat cells with this compound and analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO-only control. Incubate for 24-48 hours.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete medium and transfer to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol provides a method to assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway (e.g., phosphorylated Cdk2 or phosphorylated Insulin Receptor).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk2, anti-Cdk2, anti-phospho-IR, anti-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1. For insulin signaling studies, cells should be serum-starved prior to stimulation with insulin in the presence or absence of the inhibitor.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on a signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of PTPs in cellular signaling. Its inhibitory activity against key phosphatases like Cdc25 and PTP1B allows for the investigation of fundamental processes such as cell cycle progression and metabolic regulation. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is crucial to carefully design experiments, include appropriate controls, and consider potential off-target effects to ensure the validity of the findings.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Versatile Tool for Drug Discovery
(Rac)-RK-682 is a potent, cell-permeable inhibitor of several protein tyrosine phosphatases (PTPs) and other enzymes, making it a valuable tool for researchers in drug discovery and cell biology. Isolated from Streptomyces sp., this natural product has been instrumental in dissecting signaling pathways and validating potential drug targets. This document provides detailed application notes and protocols for the effective use of this compound in research settings.
Mechanism of Action and Target Profile
This compound, with the chemical name 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, primarily functions as an inhibitor of phosphoprotein phosphatases. Its inhibitory activity has been characterized against a range of phosphatases, demonstrating varying degrees of potency. It is important to note that RK-682 has been reported to exhibit promiscuous inhibition at higher concentrations, potentially through the formation of aggregates. Researchers should exercise caution and consider including appropriate controls to validate their findings.
Table 1: Inhibitory Activity of this compound against Various Enzymes
| Target Enzyme | Enzyme Class | IC50 Value (µM) | Reference(s) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | Protein Tyrosine Phosphatase | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | Protein Tyrosine Phosphatase | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | Dual-Specificity Phosphatase | 0.7 | [1] |
| CD45 | Receptor-like PTP | 54 | [2] |
| Vaccinia H1-Related (VHR/DUSP3) | Dual-Specificity Phosphatase | 2.0 | [2] |
| Phospholipase A2 (PLA2) | Hydrolase | 16 | [3] |
| HIV-1 Protease | Aspartic Protease | 84 | [3] |
| Heparanase | Glycoside Hydrolase | 17 | [3] |
Applications in Drug Discovery
This compound serves as a versatile chemical probe in various stages of drug discovery:
-
Target Validation: By inhibiting specific phosphatases, RK-682 can be used to mimic the effect of a genetic knockout or knockdown, helping to validate the role of a particular phosphatase in a disease model.
-
Assay Development: It can be used as a positive control in the development and validation of screening assays for novel phosphatase inhibitors.
-
Pathway Elucidation: Its ability to modulate specific signaling pathways allows researchers to dissect complex cellular processes and understand the functional consequences of phosphatase inhibition.
-
Phenotypic Screening: Due to its cell permeability, RK-682 can be employed in cell-based phenotypic screens to identify novel biological functions associated with phosphatase inhibition.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results.
-
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Important: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
In Vitro Protein Phosphatase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified protein tyrosine phosphatase.
Materials:
-
Purified protein tyrosine phosphatase (e.g., PTP1B, CD45)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Phosphopeptide substrate (e.g., pNPP for colorimetric assays, or a fluorescent substrate)
-
This compound
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified phosphatase to each well (except the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Cellular Phosphotyrosine Levels
This protocol describes how to assess the effect of this compound on the overall phosphotyrosine levels in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-phosphotyrosine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of this compound to study its effects on cell cycle progression.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Plate cells and treat them with different concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
PTP-1B and Insulin Signaling
PTP-1B is a key negative regulator of the insulin signaling pathway. Inhibition of PTP-1B by this compound is expected to enhance insulin sensitivity.
References
Troubleshooting & Optimization
(Rac)-RK-682 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (Rac)-RK-682. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure successful experimentation with this protein tyrosine phosphatase (PTPase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic form of RK-682, a natural product isolated from Streptomyces sp. It functions as a potent inhibitor of protein tyrosine phosphatases (PTPases), which are crucial enzymes in cellular signaling pathways. By inhibiting PTPases, this compound can modulate phosphorylation-dependent signaling cascades, making it a valuable tool for studying cellular processes such as cell cycle progression and signal transduction.[1][2] It has been shown to inhibit several PTPases, including PTP1B, CD45, and VHR, with varying potencies.[1][3]
Q2: What is the difference between RK-682 and this compound?
RK-682 is a specific stereoisomer, (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, and is often found as a calcium salt, a form that can be generated during silica gel chromatography purification.[4][5] this compound, as the name suggests, is a racemic mixture of both the (R) and (S) enantiomers. For many biological applications, the racemic mixture is used.
Q3: In which solvents is this compound soluble?
This compound has poor solubility in water.[4] It is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[4]
Q4: Does this compound have a tendency to form aggregates?
Yes, studies have shown that racemic RK-682 and its analogs can form large aggregates in aqueous solutions.[6] This aggregation is dependent on the acyl side chain size and can influence its inhibitory activity. The formation of aggregates can lead to variability in experimental results, and it is a critical factor to consider during experimental design.[6]
Troubleshooting Guide
Issue 1: Precipitate formation when diluting this compound stock solution into aqueous buffer.
-
Cause: this compound has poor aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Increase the percentage of organic solvent: If your experimental system allows, you can slightly increase the final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be mindful of the solvent's potential effects on your cells or enzymes.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help to maintain the solubility of this compound.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent results in PTPase inhibition assays.
-
Cause: The aggregation of this compound in aqueous assay buffers can lead to inconsistent and non-reproducible results.[6] The inhibitory effect of RK-682 has been linked to its ability to form aggregates that may sequester the enzyme.
-
Solution:
-
Pre-dissolve in organic solvent: Ensure that this compound is fully dissolved in the organic stock solvent before further dilution.
-
Control for aggregation: Include control experiments to assess the extent of aggregation. This can be done using techniques like dynamic light scattering (DLS).
-
Optimize buffer conditions: The presence of divalent cations, such as Mg²⁺, in the assay buffer can sometimes influence the inhibitory activity of compounds like this compound.[6] Consider optimizing your buffer composition.
-
Fresh dilutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment to minimize the time for aggregation to occur.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molarity (mM) | Observations |
| DMSO | ≥ 8 mg/mL | ≥ 21.7 mM | Clear solution. |
| DMSO | 10 mg/mL | 27.1 mM | Clear solution. |
| DMSO | 5 mg/mL | 13.6 mM | Clear solution after warming. |
| DMSO | 2 mg/mL | 5.4 mM | Clear solution. |
| Ethanol | Soluble | Not specified | - |
| Methanol | Soluble | Not specified | - |
| DMF | Soluble | Not specified | - |
| Water | Poorly soluble | Not specified | - |
Molecular Weight of this compound: 368.5 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.685 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM solution from 3.685 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Dilution of this compound for In Vitro PTPase Inhibition Assay
This protocol provides a general guideline for diluting the this compound stock solution for a typical in vitro PTPase inhibition assay.
-
Intermediate Dilution (Optional): Depending on the final desired concentrations, it may be convenient to first prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Assay Buffer: Directly before performing the assay, dilute the stock or intermediate solution into the pre-warmed aqueous assay buffer to achieve the desired final concentrations. It is crucial to add the this compound solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help minimize precipitation.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect enzyme activity or cell viability.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Inhibition of PTPase by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Diméthylsulfoxyde ≥99.5% (GC), suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Preventing (Rac)-RK-682 aggregation in vitro
Welcome to the technical support center for (Rac)-RK-682. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with RK-682. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of RK-682 in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter, providing potential causes and practical solutions in a question-and-answer format.
FAQs
Q1: What is this compound and what is its mechanism of action?
A: this compound is an orally bioavailable small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] By blocking these receptors, RK-682 inhibits the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment.[2][3] This action helps to enhance the anti-tumor activity of T cells and natural killer (NK) cells.[3][4][5]
Q2: What is the recommended solvent for preparing stock solutions of RK-682?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors like RK-682. For aqueous buffers, it is crucial to assess the solubility to avoid precipitation.[6]
Q3: What are the typical working concentrations for RK-682 in cell-based assays?
A: The effective concentration of RK-682 can vary depending on the cell type and assay conditions. Generally, for cell-based assays, inhibitor concentrations are effective in the range of <1-10 μM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Common Issues
Issue 1: I am observing precipitation or aggregation of RK-682 upon dilution of my DMSO stock solution into aqueous assay buffer.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: Decrease the final concentration of RK-682 in your assay. Many small molecules have limited solubility in aqueous solutions. Also, ensure the final DMSO concentration in your assay medium is low (typically ≤ 0.5%) to minimize its effect on solubility and cell health.
-
-
Possible Cause 2: Buffer composition.
-
Solution: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound. Test the solubility of RK-682 in different buffers to find the most suitable one for your experiment.
-
-
Possible Cause 3: Improper mixing.
-
Solution: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or sonicating the solution. This can help prevent localized high concentrations that may lead to precipitation.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Compound instability.
-
Solution: Prepare fresh dilutions of RK-682 from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At high concentrations, small molecule inhibitors can exhibit off-target effects.[8][9] Perform a dose-response curve to ensure you are using the lowest effective concentration.[9] Consider using a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to on-target inhibition.[9]
-
Issue 3: I am observing cellular toxicity at concentrations required for target inhibition.
-
Possible Cause 1: On-target toxicity.
-
Solution: If the inhibition of CXCR1/2 is inherently toxic to your cell line, consider reducing the treatment duration or using a lower concentration that still provides a sufficient biological window for your endpoint measurement.
-
-
Possible Cause 2: Off-target toxicity.
-
Solution: Screen RK-682 against a panel of known toxicity-related targets.[8] If off-target toxicity is suspected, using a different inhibitor for the same target may be necessary.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) | Temperature (°C) | Notes |
| DMSO | ≥ 50 mg/mL | 25 | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | 25 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 0.1 mg/mL | 25 | Low aqueous solubility. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Notes |
| CXCR1/2 Binding Assay | HEK293 | 1 nM - 1 µM | Determine Ki and IC50 values. |
| MDSC Migration Assay | Primary MDSCs | 100 nM - 10 µM | Monitor inhibition of chemokine-induced migration. |
| T-cell Activation Assay | Co-culture | 500 nM - 5 µM | Measure cytokine release or proliferation. |
| Cytotoxicity Assay | Various Cancer Lines | 1 µM - 50 µM | Assess off-target toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the RK-682 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of RK-682 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preventing Aggregation During Dilution into Aqueous Buffer
-
Materials: RK-682 DMSO stock solution, pre-warmed aqueous assay buffer, sterile tubes.
-
Procedure:
-
Pre-warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C).
-
Prepare an intermediate dilution of the RK-682 stock solution in DMSO if a large dilution factor is required.
-
While vortexing the aqueous buffer at a moderate speed, add the RK-682 DMSO stock solution dropwise to the side of the tube.
-
Continue vortexing for at least 30 seconds after adding the compound.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a buffer with different properties.
-
Visualizations
Caption: RK-682 inhibits chemokine binding to CXCR1/2, blocking downstream signaling and cell migration.
Caption: A typical workflow for evaluating the in vitro efficacy of RK-682.
Caption: A troubleshooting flowchart for addressing RK-682 precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-RK-682 Off-Target Effects Mitigation
Introduction
Welcome to the technical support center for (Rac)-RK-682. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on understanding, identifying, and mitigating its off-target effects. This compound is a known inhibitor of several protein tyrosine phosphatases (PTPs) and serves as a valuable tool in studying cellular signaling. However, like many small molecule inhibitors, ensuring that the observed biological effects are due to the intended target is critical for the correct interpretation of experimental results. This guide provides detailed troubleshooting advice, experimental protocols, and visual aids to help you conduct your research with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a racemic mixture that inhibits several protein tyrosine phosphatases with varying potencies. Its primary targets include Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B). Additionally, off-target activities against other phosphatases such as CD45 and Vaccinia H1-Related (VHR) phosphatase have been reported. The following table summarizes the known IC50 values.
| Target Enzyme | IC50 (µM) | Target Class | Reference |
| CDC-25B | 0.7 | On-Target | [1] |
| VHR (DUSP3) | 2.0 | Off-Target | [2] |
| PTP-1B | 8.6 | On-Target | [1] |
| LMW-PTP | 12.4 | On-Target | [1] |
| CD45 | 54 | Off-Target | [2] |
Q2: Why am I seeing unexpected or inconsistent results with this compound?
A2: Unexpected or inconsistent results with this compound can arise from its potential to act as a promiscuous inhibitor, primarily through the formation of aggregates at higher concentrations.[3] These aggregates can non-specifically inhibit various proteins, leading to off-target effects that are not related to the intended mechanism of action. This phenomenon is dependent on factors such as the compound's concentration and the specific assay conditions.[3] Therefore, it is crucial to be aware of and control for the possibility of aggregation in your experiments.
Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of my target of interest?
A3: To confirm on-target activity, it is essential to perform rigorous validation experiments. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and chemical proteomics.
-
CETSA directly demonstrates that this compound binds to your target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[4][5]
-
Chemical proteomics can be used to identify the full spectrum of proteins that this compound interacts with within the cell, thus revealing both on-target and off-target interactions.[6][7]
Additionally, using a structurally related but inactive control compound and performing rescue experiments by overexpressing a drug-resistant mutant of your target can provide further evidence for on-target effects.
Q4: What are the best practices for using this compound in cell-based assays to minimize off-target effects?
A4: To minimize off-target effects, consider the following best practices:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Control for Aggregation: Include non-ionic detergents (e.g., 0.01% Triton X-100) in your assay buffers to prevent the formation of aggregates.[8]
-
Optimize Incubation Time: Use the shortest incubation time necessary to observe the on-target effect to reduce the likelihood of off-target interactions.
-
Use Appropriate Controls: Always include vehicle controls (e.g., DMSO) and consider using a negative control compound if available.
-
Confirm Target Engagement: Utilize methods like CETSA to confirm that this compound is engaging with your intended target at the concentrations used in your assays.[4][5]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in experimental results.
-
Potential Cause: Aggregation of this compound. At certain concentrations, the compound can form colloidal aggregates that lead to non-specific inhibition and inconsistent results.[3]
-
Troubleshooting Steps:
-
Lower the Concentration: Test a range of lower concentrations of this compound.
-
Include Detergents: Add a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffers to disrupt aggregate formation.[8]
-
Centrifugation Control: Before adding the compound to your assay, centrifuge the stock solution at high speed to pellet any pre-formed aggregates.
-
Solubility Check: Visually inspect your final assay solution for any signs of precipitation.
-
Problem 2: Observed phenotype does not match the known function of the intended target.
-
Potential Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins.
-
Troubleshooting Steps:
-
Review the Selectivity Profile: Refer to the IC50 table above to see if known off-targets of this compound could be responsible for the observed phenotype.
-
Perform Target Validation Experiments: Use CETSA to confirm engagement with your intended target and rule out binding to other potential off-targets for which antibodies are available.
-
Employ Chemical Proteomics: For a comprehensive analysis, use a chemical proteomics approach to identify all cellular proteins that interact with this compound.[6][7]
-
Use Orthogonal Approaches: Confirm your findings using a different inhibitor with a distinct chemical scaffold or by using genetic approaches such as siRNA or CRISPR to knockdown the expression of the intended target.
-
Problem 3: Difficulty in determining the optimal concentration of this compound.
-
Potential Cause: A narrow therapeutic window or the interplay of on- and off-target effects at different concentrations.
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations, using small increments to precisely determine the IC50 for your on-target effect.
-
Monitor On- and Off-Target Effects Simultaneously: If possible, use assays that can simultaneously measure the activity of your intended target and a known off-target to identify a concentration window with maximal on-target and minimal off-target activity.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay to ensure that the concentrations used are not causing general cellular toxicity, which can confound your results.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement of this compound in Intact Cells
This protocol describes a standard Western blot-based CETSA to confirm the binding of this compound to a specific target protein in intact cells.[9][10]
Materials:
-
Cultured cells expressing the target protein
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in culture medium.
-
Divide the cell suspension into two aliquots. Treat one with the desired concentration of this compound and the other with an equivalent volume of vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Chemical Proteomics Workflow to Identify Off-Target Proteins of this compound
This protocol provides a general workflow for a compound-centric chemical proteomics approach to identify the binding partners of this compound.[6][7]
Materials:
-
This compound-alkyne or other suitable probe derivative
-
Biotin-azide tag
-
Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Cell culture reagents and lysis buffer
-
Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a small, bioorthogonal handle, such as an alkyne group, for subsequent "click" chemistry.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the this compound probe or vehicle control.
-
Lyse the cells and collect the protein lysate.
-
-
Click Chemistry:
-
To the lysate, add a biotin-azide tag and the click chemistry reagents. This will covalently link biotin to the probe that is bound to its target proteins.
-
-
Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin-coated beads to enrich for the probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential on- and off-targets of this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: Primary signaling pathways modulated by this compound.
Caption: Potential off-target signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting (Rac)-RK-682 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-RK-682. The information is designed to help address common issues and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture of the natural product RK-682, which is a potent inhibitor of protein tyrosine phosphatases (PTPs). It is known to inhibit several PTPs, including PTP1B, CD45, and the dual-specificity phosphatase VHR, with varying IC50 values.[1][2] Its inhibitory activity leads to an increase in protein tyrosine phosphorylation, which can affect various cellular processes, such as cell cycle progression, where it has been shown to cause arrest at the G1/S transition.[1][2]
Q2: What are the solubility and storage recommendations for this compound?
A2: this compound has poor solubility in water. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the significance of the "(Rac)" designation in this compound?
A3: The "(Rac)" designation indicates that the product is a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers of RK-682. The biological activity of each enantiomer may differ, and their presence in a 1:1 ratio can sometimes lead to complex kinetic profiles or unexpected off-target effects.[3][4]
Q4: Can this compound form aggregates in solution?
A4: Yes, studies have shown that racemic RK-682 and its analogues can form large aggregates in aqueous solutions. This aggregation is dependent on the concentration and the size of the acyl side chain. The formation of aggregates is believed to be a crucial factor in its mechanism of PTP inhibition, possibly by promoting enzyme aggregation.[5] However, this can also be a significant source of experimental variability and inconsistency.
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Experiments
High variability in the inhibitory effect of this compound can be a significant challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Aggregation | Perform experiments at various concentrations to determine the critical aggregation concentration (CAC). Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. However, be aware that detergents can also affect enzyme activity.[6][7] |
| Racemic Mixture | Be aware that the two enantiomers may have different potencies and off-target effects, contributing to variability. If possible, obtain the individual (R) and (S) enantiomers to test their activity separately.[3] |
| Inconsistent Solubilization | Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous buffers. Vortex thoroughly and visually inspect for any precipitate. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. |
| Presence of Divalent Cations | The presence of divalent cations like Ca²⁺ and Mg²⁺ in buffers can influence the activity of this compound.[5] RK-682 is known to form a calcium salt.[8] Standardize the concentration of these ions in your experimental buffers or test their impact on your assay. |
Issue 2: Lower Than Expected Potency
If this compound is showing lower than expected inhibitory activity, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of the compound (solid at -20°C, protected from light). Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. |
| Suboptimal Assay Conditions | Optimize the pH and buffer composition of your assay. PTP activity can be sensitive to these parameters. Ensure the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors). |
| Promiscuous Binding | The compound may be binding non-specifically to other proteins in the assay system (e.g., BSA), reducing the effective concentration available to inhibit the target PTP.[5] Consider reducing the concentration of non-essential proteins in your assay buffer. |
| Incorrect Vehicle Control | Ensure that the final concentration of the organic solvent (e.g., DMSO) is the same in all experimental wells, including the vehicle control, and that it is at a level that does not affect enzyme activity (typically ≤ 0.5%). |
Issue 3: Off-Target Effects
Observing unexpected cellular phenotypes can be a result of off-target effects. The following table provides guidance on how to address this.
| Potential Cause | Recommended Solution |
| Inhibition of Multiple PTPs | This compound is known to inhibit multiple PTPs. To confirm that the observed effect is due to the inhibition of your target PTP, use a secondary, structurally different inhibitor for the same target. A similar phenotype with both inhibitors strengthens the conclusion of an on-target effect. |
| Non-Specific Cellular Effects | Use a structurally similar but inactive analogue of this compound as a negative control to account for effects related to the chemical scaffold. |
| Aggregation-Induced Artifacts | As mentioned, aggregation can lead to non-specific effects in cell-based assays.[9][10] Test the effect of a non-ionic detergent on the observed phenotype. If the effect is diminished, it may be due to aggregation. |
| Racemic Mixture Effects | One enantiomer may have off-target activities not shared by the other. Testing the individual enantiomers can help to dissect these effects. |
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified PTP enzyme.
Materials:
-
Purified PTP enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer from your stock solution. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 60 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro PTP inhibition assay.
Protocol 2: Cell-Based Assay for PTP Inhibition (Western Blot Readout)
This protocol describes how to treat cells with this compound and assess the phosphorylation status of a target protein by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for the phosphorylated form of the target protein
-
Primary antibody for the total target protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the antibody for the total protein.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Caption: Workflow for a cell-based PTP inhibition assay with Western blot readout.
Signaling Pathway
Caption: The inhibitory action of this compound on PTPs.
References
- 1. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-RK-682 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-RK-682. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic form of RK-682, a natural product isolated from microbial metabolites. It functions as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1] PTPases are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a crucial role in regulating various cellular processes. By inhibiting PTPases, this compound can modulate signaling pathways involved in cell growth, differentiation, and proliferation.
Q2: Which specific phosphatases are inhibited by this compound?
This compound has been shown to inhibit several PTPases with varying potencies. The half-maximal inhibitory concentrations (IC50) for some key phosphatases are summarized in the table below.
| Target Phosphatase | IC50 Value (µM) |
| CD45 | 54 |
| VHR (Dual Specificity Phosphatase 3) | 2.0 |
| PTP-1B (Protein Tyrosine Phosphatase 1B) | 8.6 |
| LMW-PTP (Low Molecular Weight PTP) | 12.4 |
| CDC-25B (Cell Division Cycle 25B) | 0.7 |
Q3: What are the typical starting concentrations for in vitro and cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific PTP being targeted. Based on its IC50 values, a good starting point for cell-based assays is in the low micromolar range (1-10 µM). For in vitro enzyme inhibition assays, concentrations around the IC50 values listed above should be used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-25 mg/mL). This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including a vehicle control.
Q5: Are there any known issues with the stability or solubility of this compound in experiments?
A key consideration when working with this compound is its potential to form aggregates in aqueous solutions. This aggregation can be influenced by the acyl side chain and may lead to non-specific or "promiscuous" enzyme inhibition. The presence of divalent cations, such as magnesium, which is common in enzyme buffers, can also affect its inhibitory activity. Therefore, it is important to be cautious when interpreting results and consider the possibility of aggregation affecting your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Concentration is too low.- Inactive compound due to improper storage.- Presence of interfering substances in the assay buffer. | - Perform a dose-response experiment with a wider concentration range.- Use a fresh aliquot of the stock solution.- Be mindful of divalent cations in your buffer, which may reduce the inhibitory activity of this compound. |
| High background or non-specific effects | - Concentration is too high, leading to off-target effects.- Compound aggregation. | - Lower the concentration and perform a careful dose-response analysis.- To mitigate aggregation, consider the composition of your buffer and perform control experiments to assess non-specific inhibition. |
| Poor solubility in culture medium | - Exceeding the solubility limit when diluting the stock solution. | - Ensure the final concentration of this compound in the aqueous medium is within its solubility range. The DMSO stock should be added to the medium with vigorous mixing. |
| Inconsistent results between experiments | - Variability in cell density or growth phase.- Inconsistent incubation times.- Degradation of the compound. | - Standardize cell seeding density and ensure cells are in a consistent growth phase for each experiment.- Maintain precise incubation times.- Use fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot of this compound and dilute it in a complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as western blotting, cell viability assays, or phosphatase activity assays.
Western Blotting for Phosphorylated Proteins after this compound Treatment
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, importantly, phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Phosphatase Activity Assay
-
Assay Preparation: In a microplate, add the purified phosphatase enzyme to a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Substrate Addition: Initiate the reaction by adding a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored product upon dephosphorylation.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Measurement: Read the absorbance at the appropriate wavelength to quantify the amount of product formed. The decrease in absorbance in the presence of this compound indicates phosphatase inhibition.
Visualizations
Caption: Mechanism of action of this compound in a typical signaling pathway.
Caption: A typical experimental workflow for using this compound.
References
(Rac)-RK-682 stability in different buffers
Welcome to the technical support center for (Rac)-RK-682. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent protein tyrosine phosphatase (PTPase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a specific inhibitor of protein tyrosine phosphatases (PTPases).[1] It has been shown to inhibit the dephosphorylation activity of PTPases like CD45 and VHR.[1] By inhibiting these phosphatases, RK-682 can increase the phosphotyrosine levels in cells, thereby affecting cell cycle progression, often leading to an arrest at the G1/S transition.[1]
Q2: I am seeing inconsistent results in my cell-based assays with RK-682. What could be the cause?
A2: Inconsistent results can arise from several factors, but a primary suspect is the stability of RK-682 in your experimental buffer. The compound's stability can be influenced by the buffer's pH, temperature, and storage duration. It is crucial to prepare fresh working solutions and to have validated the stability of the compound under your specific experimental conditions.
Q3: How can I assess the stability of RK-682 in my specific experimental buffer?
A3: A basic stability assessment can be performed using High-Performance Liquid Chromatography (HPLC). This involves incubating a solution of RK-682 in your buffer at your experimental temperature and analyzing samples at various time points to measure the percentage of the compound remaining.
Q4: What are the best practices for preparing and storing RK-682 solutions?
A4: To ensure maximum stability and reproducibility, follow these guidelines:
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term use.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final working concentration in your pre-warmed and pH-verified experimental buffer. Use the working solution immediately.
-
Buffer Preparation: Ensure your buffer is prepared with high-purity water and filtered through a 0.22 µm filter to remove particulates. The pH of the buffer should be verified with a calibrated pH meter.
Troubleshooting Guide
Issue 1: Loss of RK-682 Activity Over Time
-
Symptom: Diminished or no observable effect of RK-682 in longer experiments.
-
Possible Cause: Degradation of RK-682 in the experimental buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is stable throughout the experiment. Extreme pH values can accelerate the hydrolysis of small molecules.
-
Conduct a Stability Study: Perform a time-course experiment using HPLC to quantify the degradation of RK-682 in your buffer at the experimental temperature.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of RK-682 immediately before use.[2]
-
Consider a Different Buffer: If significant degradation is observed, consider testing alternative buffer systems that may offer better stability.
-
Issue 2: High Variability Between Experimental Replicates
-
Symptom: Inconsistent results across identical experimental setups.
-
Possible Cause: Inconsistent concentration of active RK-682 due to improper solution handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict protocol for preparing stock and working solutions. Ensure thorough mixing after dilution.
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to prevent degradation from repeated temperature changes.[3]
-
Control Temperature: Ensure all experimental steps are performed at a consistent and controlled temperature.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of RK-682 by HPLC
This protocol provides a framework for determining the stability of RK-682 in a specific buffer.
1. Reagent and Sample Preparation:
- Prepare your experimental buffer at the desired concentration and pH. Filter through a 0.22 µm filter.
- Prepare a 10 mM stock solution of RK-682 in DMSO.
- Prepare a working solution of RK-682 (e.g., 100 µM) in your experimental buffer.
2. Time-Course Incubation:
- Divide the working solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
- Immediately inject the "Time 0" sample into the HPLC system.
- Incubate the remaining vials under your standard experimental conditions (e.g., 37°C).
3. HPLC Analysis:
- At each designated time point, remove a vial and inject the sample into the HPLC.
- Use a suitable reversed-phase C18 column. The mobile phase and gradient will need to be optimized for RK-682.
4. Data Analysis:
- Integrate the peak area of the RK-682 peak at each time point.
- Calculate the percentage of RK-682 remaining relative to the "Time 0" sample.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate Buffer | 7.4 | 85% | 65% |
| Tris-HCl | 7.4 | 92% | 80% |
| HEPES | 7.4 | 95% | 88% |
| Phosphate Buffer | 6.0 | 90% | 75% |
| Tris-HCl | 8.0 | 80% | 50% |
Table 2: Effect of Temperature on this compound Stability in HEPES Buffer (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | >99% |
| 25°C (Room Temp) | 95% |
| 37°C | 88% |
Visualizations
References
Technical Support Center: (Rac)-RK-682 and Unexpected Cell Death
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cell death in their experiments involving the small GTPase Rac and the phosphatase inhibitor RK-682. Our aim is to help you identify potential causes and find solutions to ensure the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-RK-682?
Our database indicates a potential misunderstanding regarding the terminology "this compound". "Rac" refers to a family of small GTPases that are key regulators of numerous cellular processes, including cell growth, motility, and survival. "RK-682" is a distinct molecule, a potent inhibitor of protein tyrosine phosphatases (PTPases) that has been shown to arrest the cell cycle.[1] There is no known single chimeric molecule named "this compound". This guide will address potential issues related to the study of Rac GTPase signaling and the use of RK-682 separately.
Q2: Can activation of Rac lead to cell death?
Yes, the role of Rac in cell survival is complex and context-dependent. While often associated with pro-survival pathways, overexpression of a constitutively active Rac1 mutant has been shown to induce apoptosis, particularly under conditions of serum deprivation.[2] This apoptotic process is dependent on new protein synthesis and involves the upregulation of Fas ligand (FasL) and the production of ceramides.[2]
Q3: Can Rac protect cells from apoptosis?
Yes, in certain contexts, Rac signaling can be anti-apoptotic. For instance, activated Rac has been shown to suppress apoptosis induced by the oncoprotein Ras.[3] This protective effect is linked to the activation of the NF-κB signaling pathway.[3]
Q4: What is the known mechanism of action of RK-682?
RK-682 is a microbial metabolite that acts as a potent inhibitor of protein tyrosine phosphatases (PTPases), such as CD45 and VHR.[1] By inhibiting these phosphatases, RK-682 leads to an increase in the overall level of tyrosine phosphorylation within the cell. This disruption of normal signaling can lead to cell cycle arrest at the G1/S transition.[1]
Troubleshooting Guide: Unexpected Cell Death When Studying Rac GTPase
This guide is designed to help you troubleshoot experiments where you are observing unexpected levels of cell death when investigating the function of Rac GTPase.
| Observation | Potential Cause | Recommended Action |
| High levels of apoptosis after transfection with a constitutively active Rac1 mutant. | Overexpression of activated Rac1 can induce apoptosis, especially in the absence of growth factors.[2] | - Reduce the concentration of the transfected plasmid.- Ensure that the cells are cultured in complete medium with serum after transfection, unless serum starvation is a deliberate part of the experimental design.- Co-transfect with a plasmid expressing a pro-survival factor if appropriate for your model system.- Perform a time-course experiment to determine the onset of apoptosis. |
| Cell death is observed only in serum-starved conditions. | Rac-induced apoptosis is often triggered by the withdrawal of survival signals from serum.[2] | - Confirm that your experimental observations are consistent with published findings on Rac-induced apoptosis under serum deprivation.[2]- Investigate downstream effectors of Rac-induced apoptosis, such as FasL and ceramide production.[2]- Consider if your experimental question can be addressed without complete serum starvation, or by using a reduced serum concentration. |
| Parental cell line (not expressing active Rac) is also dying. | - The experimental conditions (e.g., transfection reagent toxicity, prolonged serum starvation) may be too harsh for your specific cell line.- Contamination of cell culture. | - Optimize transfection conditions to minimize toxicity.- Include a "mock" transfection control (transfection reagent only) to assess reagent toxicity.- Test for mycoplasma and other potential contaminants.- Reduce the duration of serum starvation. |
| Unexpected cell death when using a dominant-negative Rac mutant. | While less common, blocking essential Rac signaling pathways could potentially interfere with normal cell survival signals in some cell types. | - Confirm the expression of the dominant-negative Rac mutant via Western blot.- Titrate the amount of dominant-negative Rac plasmid used for transfection.- Ensure that the observed phenotype is not due to off-target effects by testing multiple dominant-negative constructs or using an siRNA/shRNA approach. |
Experimental Protocols
Assessment of Apoptosis by DNA Fragmentation
This method is used to detect the characteristic laddering pattern of internucleosomal DNA cleavage that occurs during apoptosis.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose gel and electrophoresis equipment
-
DNA loading dye
-
DNA ladder
Procedure:
-
Harvest cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Add RNase A and incubate.
-
Add Proteinase K and incubate.
-
Extract DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA on an agarose gel alongside a DNA ladder. A characteristic "ladder" of DNA fragments indicates apoptosis.
Western Blot for Rac1 Expression
This protocol is to confirm the overexpression of Rac1 in transfected cells.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Rac1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-Rac1 antibody.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Workflows
Rac1-Induced Apoptosis Signaling Pathway
Overexpression of constitutively active Rac1, particularly under serum deprivation, can initiate a signaling cascade leading to apoptosis. This pathway involves the synthesis of new proteins, including the Fas ligand (FasL), and the production of ceramides.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-RK-682 promiscuous inhibition concerns
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (Rac)-RK-682. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its known promiscuous inhibition characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is the racemic mixture of RK-682, a natural product isolated from microbial metabolites. It is primarily known as an inhibitor of protein tyrosine phosphatases (PTPases). It is often used as a positive control for PTPase inhibition in in vitro assays.
Q2: I'm seeing inhibition of my enzyme of interest by this compound, but it's not a PTPase. Is this expected?
A2: Yes, this is a known concern with this compound. Research has shown that this compound can act as a promiscuous inhibitor, meaning it can inhibit a variety of enzymes non-specifically. This is often due to the formation of colloidal aggregates in solution, which can sequester and inhibit proteins. Therefore, caution is advised when interpreting inhibitory activity against non-PTPase targets.
Q3: What is the mechanism behind the promiscuous inhibition of this compound?
A3: The promiscuous inhibition by this compound is primarily attributed to its tendency to form large colloidal aggregates in aqueous solutions at micromolar concentrations.[1] These aggregates can non-specifically adsorb proteins, leading to their apparent inhibition. This mechanism is distinct from the classical one-to-one binding of an inhibitor to the active site of an enzyme. The aggregation capacity is influenced by factors such as the size of the acyl side chain of the molecule.
Q4: How can I determine if the inhibition I am observing is due to a specific interaction or promiscuous aggregation?
A4: Several control experiments can be performed to investigate the mechanism of inhibition. These include:
-
Detergent-based assays: The inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer can disrupt the formation of colloidal aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to promiscuous aggregation.
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in a solution containing this compound.
-
Varying enzyme concentration: In cases of promiscuous inhibition by aggregation, the IC50 value of the inhibitor often increases with increasing enzyme concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Formation of unstable or variably sized aggregates of this compound. | Ensure consistent and thorough mixing of the this compound stock solution before each use. Consider brief sonication of the stock solution. Prepare fresh dilutions for each experiment. |
| Inhibition is observed, but the dose-response curve is shallow or has a poor fit. | Promiscuous inhibition by aggregation often results in non-stoichiometric inhibition, leading to atypical dose-response curves. | Perform control experiments (detergent assay, DLS) to confirm the mechanism of inhibition. If aggregation is confirmed, the compound may not be a suitable specific inhibitor for your target. |
| High background signal in the assay. | This compound aggregates may interfere with the detection method (e.g., by scattering light in absorbance-based assays or possessing intrinsic fluorescence). | Run proper controls, including this compound in the assay buffer without the enzyme or substrate, to measure any background signal. If interference is significant, consider an alternative assay format. |
| The inhibitory effect of this compound decreases over the time course of the reaction. | The aggregates may be unstable and dissociate over time, or the protein may be slowly denaturing on the aggregate surface. | Monitor the reaction kinetics over a longer period. A time-dependent loss of inhibition can be another indicator of a promiscuous mechanism. |
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported IC50 values of this compound and its natural counterpart, RK-682, against various phosphatases. This data can help researchers assess its relative selectivity.
| Enzyme | Inhibitor | IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | This compound | 8.6 |
| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | This compound | 12.4 |
| Cell Division Cycle 25B (CDC-25B) | This compound | 0.7 |
| CD45 | RK-682 | 54 |
| VHR (Vaccinia H1-Related) | RK-682 | 2.0 |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Promiscuous Inhibition
This protocol is designed to assess whether the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
Your enzyme of interest and its substrate
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare two sets of serial dilutions of this compound. One set should be prepared in the standard assay buffer, and the second set in the assay buffer containing 0.01% Triton X-100.
-
In separate wells of a microplate, add the enzyme to both the standard buffer and the detergent-containing buffer.
-
Add the corresponding serial dilutions of this compound to the wells. Include controls with no inhibitor (vehicle only) for both buffer conditions.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the appropriate temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength and for a suitable duration.
-
Calculate the percent inhibition for each concentration of this compound in both the presence and absence of Triton X-100.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is at least partially mediated by aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for detecting the formation of this compound aggregates using DLS.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
This compound stock solution
-
Assay buffer (filtered through a 0.22 µm filter)
-
Low-volume cuvettes suitable for DLS
Procedure:
-
Prepare a solution of this compound in the filtered assay buffer at a concentration that showed significant inhibition in your primary assay (e.g., 5-10 times the IC50 value).
-
Also prepare a control sample of the assay buffer containing the same concentration of the vehicle (e.g., DMSO) used for the this compound solution.
-
Allow the samples to equilibrate at the desired temperature for at least 15 minutes.
-
Measure the particle size distribution of the control sample to establish a baseline.
-
Measure the particle size distribution of the this compound sample.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than what would be expected for a small molecule (typically >100 nm) in the this compound sample, which are absent in the control sample, is indicative of aggregate formation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for investigating the mechanism of inhibition by this compound.
Caption: Simplified PTP1B signaling pathway and the inhibitory action of this compound.
Caption: Role of CDC25B in the G2/M cell cycle transition and its inhibition by this compound.
References
Technical Support Center: (Rac)-RK-682 Activity and Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of divalent cations on the activity of the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPases). It is the racemic mixture of RK-682, a natural product isolated from microbial sources. Its primary mechanism of action is the inhibition of PTPases, which are crucial enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting these enzymes, this compound can modulate various cellular signaling pathways. Specifically, it has been shown to inhibit PTPases such as CD45 and Vaccinia H1-Related (VHR/DUSP3) phosphatase.[1] This inhibition leads to an increase in the phosphorylation levels of target proteins, thereby affecting downstream signaling cascades that control processes like cell cycle progression.
Q2: I am observing lower than expected inhibitory activity of this compound in my PTPase assay. What could be the cause?
A key factor that can significantly reduce the inhibitory potency of this compound is the presence of divalent cations in the assay buffer.[2] It has been observed that cations such as magnesium (Mg²⁺) can deplete the inhibitory activity of this compound.[2] This is a critical consideration as many standard enzyme assay buffers contain Mg²⁺. The tetronic acid core of RK-682 is a potential chelating agent for divalent cations, which may reduce the effective concentration of the inhibitor available to bind to the phosphatase. Therefore, the composition of your assay buffer, particularly the concentration of divalent cations, should be carefully reviewed.
Q3: Which specific divalent cations are known to affect this compound activity?
While magnesium (Mg²⁺) is explicitly mentioned as a cation that can deplete the inhibitory activity of this compound, it is plausible that other divalent cations could have similar effects due to the potential chelating nature of the inhibitor.[2] Cations such as manganese (Mn²⁺), calcium (Ca²⁺), and zinc (Zn²⁺) are commonly used in biological assays and could potentially interact with this compound. The extent of this interference may vary depending on the specific cation and its concentration.
Q4: How does the inhibition of VHR/DUSP3 by this compound affect cell cycle progression?
This compound has been shown to inhibit the dual-specificity phosphatase VHR (DUSP3).[1] VHR is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating ERK and JNK kinases.[3][4] By inhibiting VHR, this compound leads to the sustained activation of ERK and JNK.[1] This prolonged MAPK signaling can induce cell cycle arrest at the G1/S transition, preventing cells from entering the DNA synthesis phase.[1][3]
Q5: What is the role of CD45 in cellular signaling, and how does this compound impact its function?
CD45 is a protein tyrosine phosphatase crucial for signal transduction in hematopoietic cells. A primary role of CD45 is to activate Src family kinases, such as Lck and Fyn, by dephosphorylating an inhibitory tyrosine residue at their C-terminus.[5][6] this compound can inhibit the phosphatase activity of CD45.[1] This inhibition would be expected to maintain the phosphorylated, inactive state of Src family kinases, thereby downregulating downstream signaling pathways initiated by receptors like the T-cell receptor (TCR).
Troubleshooting Guide
Problem: Inconsistent IC₅₀ values for this compound in our PTPase inhibition assays.
| Potential Cause | Troubleshooting Step |
| Variable Divalent Cation Concentration | Ensure that the concentration of all divalent cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺) is strictly controlled and consistent across all experiments. If possible, perform control experiments in the absence of divalent cations or using a chelating agent like EDTA to establish a baseline IC₅₀. |
| Buffer Composition | Different buffer components can interact with both the inhibitor and the enzyme. Use a consistent and well-defined buffer system for all assays. It is advisable to test the effect of individual buffer components on inhibitor activity. |
| Inhibitor Aggregation | This compound has been reported to form aggregates, which can lead to promiscuous inhibition and variable results.[2] To mitigate this, consider including a small percentage (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer. Also, ensure complete solubilization of the inhibitor stock solution. |
| Enzyme Purity and Activity | The purity and specific activity of the phosphatase preparation can influence the apparent IC₅₀ value. Use a highly purified and well-characterized enzyme preparation. Verify the enzyme's activity before each experiment. |
Quantitative Data
Currently, there is a lack of publicly available, direct comparative studies showing the IC₅₀ values of this compound against various phosphatases in the presence and absence of a range of divalent cations. The primary literature indicates a depletion of inhibitory activity, particularly by Mg²⁺, but does not provide specific quantitative comparisons.[2]
The known IC₅₀ values for this compound against specific phosphatases in standard assay conditions (which may contain some level of divalent cations) are summarized below:
| Phosphatase Target | Reported IC₅₀ (µM) |
| VHR (DUSP3) | 2.0[1] |
| CD45 | 54[1] |
Researchers are strongly encouraged to determine the IC₅₀ of this compound under their specific experimental conditions, with careful consideration of the divalent cation concentrations.
Experimental Protocols
Protocol: Determining the Effect of Divalent Cations on this compound Inhibition of a Protein Tyrosine Phosphatase
This protocol provides a framework for assessing the impact of divalent cations on the inhibitory activity of this compound. A generic PTPase is used as an example; specific conditions may need to be optimized for the particular phosphatase being studied.
Materials:
-
Purified protein tyrosine phosphatase (e.g., PTP1B, VHR, CD45)
-
This compound stock solution (in DMSO)
-
PTPase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Divalent cation stock solutions (e.g., 1 M MgCl₂, 1 M MnCl₂, 1 M CaCl₂, 100 mM ZnCl₂)
-
EDTA stock solution (0.5 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of assay buffers, each containing a different concentration of the divalent cation to be tested (e.g., 0 mM, 1 mM, 5 mM, 10 mM MgCl₂). Prepare a control buffer containing 10 mM EDTA to chelate any trace divalent cations.
-
Prepare a serial dilution of this compound in each of the prepared assay buffers. The final concentration range should typically span from 0.1 µM to 100 µM.
-
Prepare the PTPase substrate solution in each of the corresponding assay buffers.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the PTPase enzyme to each well.
-
Add the serially diluted this compound solutions to the wells containing the enzyme. Include a control with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired temperature (e.g., 30°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the PTPase substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. For pNPP, measure the absorbance at 405 nm. For fluorescent substrates, use the appropriate excitation and emission wavelengths.
-
Collect data at regular intervals for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration under each divalent cation condition.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for each divalent cation condition by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
Compare the IC₅₀ values obtained in the presence of different divalent cations and in the EDTA control to quantify the effect of each cation on the inhibitor's potency.
-
Visualizations
Caption: Inhibition of VHR/DUSP3 by this compound leads to sustained MAPK signaling and G1/S cell cycle arrest.
Caption: this compound inhibits CD45, preventing the activation of Src family kinases Lck and Fyn.
Caption: Workflow for determining the effect of divalent cations on this compound inhibitory activity.
References
- 1. Loss of the VHR dual-specific phosphatase causes cell-cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elsevier.es [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected data from (Rac)-RK-682 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-RK-682. The information provided addresses common issues and unexpected data that may arise during experiments, with a focus on its promiscuous nature and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected potency in my PTPase inhibition assay. What are the possible causes?
A1: Several factors could contribute to lower than expected potency. A primary consideration is the composition of your assay buffer. This compound's inhibitory activity can be diminished by the presence of divalent cations, such as magnesium (Mg²⁺)[1]. Additionally, the compound is known to form aggregates, which can affect its effective concentration and interaction with the target enzyme[2][3]. Ensure your buffer composition is consistent and consider screening for the effects of common buffer components.
Q2: I am observing inconsistent IC50 values for this compound between experiments. Why is this happening?
A2: Inconsistent IC50 values are often linked to the promiscuous inhibition profile of this compound, which is largely driven by its tendency to form aggregates[2][3]. The formation of these aggregates can be highly sensitive to experimental conditions such as compound concentration, buffer pH, ionic strength, and incubation time. To improve consistency, it is crucial to standardize your experimental protocol meticulously.
Q3: Is this compound a specific inhibitor?
A3: While this compound is a known inhibitor of protein tyrosine phosphatases (PTPases) like CD45 and VHR, it is also considered a promiscuous inhibitor[1][2]. This means it can inhibit multiple enzymes, not always through specific binding to the active site. Its inhibitory action can be a result of the formation of aggregates that sequester the enzyme[2][3]. It has also been shown to inhibit other enzymes such as PLA2, HIV-1 protease, and heparanase[4].
Q4: What is the mechanism of inhibition of VHR by this compound?
A4: The inhibition of Vaccinia H1-Related (VHR) phosphatase by this compound follows a competitive inhibition model. Interestingly, kinetic analysis has shown that two molecules of RK-682 are required to inhibit one molecule of the VHR enzyme[5].
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value or Low Potency
| Possible Cause | Troubleshooting Step |
| Presence of Divalent Cations | Review your assay buffer composition. If it contains divalent cations like Mg²⁺, consider performing the assay in a buffer without them to see if potency improves. |
| Compound Aggregation | Decrease the concentration of this compound used in the assay. High concentrations are more likely to lead to aggregation. Consider performing dynamic light scattering (DLS) or a similar biophysical method to check for aggregate formation at your working concentrations. |
| Incorrect Buffer pH or Ionic Strength | Optimize the buffer conditions. The solubility and aggregation of small molecules can be highly dependent on pH and ionic strength. |
| Degradation of the Compound | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Variability in Aggregate Formation | Strictly control pre-incubation times and temperatures. Minor variations can significantly impact the extent of aggregation. |
| Inconsistent Dispensing of Compound | Due to its potential for aggregation, ensure thorough mixing of the this compound solution before and during dispensing into assay plates. |
| Lot-to-Lot Variability of Compound | If you suspect the quality of your this compound, consider purchasing a new lot from a reputable supplier and comparing its performance. |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Promiscuous Inhibition | Use a structurally unrelated inhibitor for the same target as a control to see if the observed cellular phenotype is consistent. |
| Non-Specific Binding Due to Aggregation | Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay buffer to disrupt aggregates and observe if the inhibitory effect is reduced. |
| Inhibition of Other Known Targets | If your experimental system involves pathways regulated by PLA2, HIV-1 protease, or heparanase, consider that the observed effects might be due to inhibition of these enzymes[4]. |
Quantitative Data Summary
| Target Enzyme | IC50 Value | Reference |
| CD45 | 54 µM | [1] |
| VHR | 2.0 µM | [1] |
| PLA2 | 16 µM | [4] |
| HIV-1 protease | 84 µM | [4] |
| Heparanase | 17 µM | [4] |
Experimental Protocols
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a PTP, such as VHR.
Materials:
-
Purified PTP enzyme (e.g., VHR)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Note: Avoid divalent cations)
-
Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)
-
384-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation/Emission ~358/450 nm for DiFMUP)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
Add 5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 10 µL of the PTP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle, as it is known to cause G1/S phase arrest[1].
Materials:
-
Cells of interest (e.g., a human cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (Rac)-RK-682 and Other Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-RK-682 with other well-characterized protein tyrosine phosphatase (PTP) inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate tools for their studies of PTP-mediated signaling pathways.
Introduction to this compound
This compound is the racemic form of RK-682, a natural product isolated from microbial sources. It has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), a diverse family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on their protein substrates. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTP inhibitors valuable research tools and potential therapeutic agents.
Mechanism of Action
The inhibitory mechanism of this compound is complex and appears to extend beyond simple competitive inhibition at the active site. Some studies suggest that RK-682 may act as a "promiscuous" inhibitor, with its activity potentially influenced by the formation of aggregates, especially at higher concentrations. One study has described its inhibitory action as a mixed-mode inhibition[1]. This suggests that its effects in cellular and in vitro assays should be interpreted with consideration of its potential for non-specific interactions.
Comparative Inhibitory Activity
The potency and selectivity of this compound have been evaluated against several PTPs. The following table summarizes the available IC50 values for this compound and compares them with other commonly used PTP inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | PTP Target | IC50 Value | Reference |
| This compound | PTP1B | 8.6 µM | MedChemExpress |
| LMW-PTP | 12.4 µM | MedChemExpress | |
| CDC25B | 0.7 µM | MedChemExpress | |
| CD45 | 54 µM | [2] | |
| VHR | 2.0 µM | [2] | |
| Sodium Orthovanadate | PTPs (general) | Broad spectrum, µM to mM range | Tocris Bioscience |
| bpV(phen) | PTP1B | 920 nM | MedChemExpress |
| PTP-β | 343 nM | MedChemExpress | |
| PTEN | 38 nM | MedChemExpress | |
| Calpeptin | PTPs (subset) | Potent, nM to µM range | R&D Systems |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate a simplified signaling pathway regulated by PTP1B and a general workflow for screening PTP inhibitors.
Caption: Simplified PTP1B Signaling Pathway.
References
(Rac)-RK-682 Selectivity Profile: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of protein tyrosine phosphatase (PTP) inhibitors, this guide provides a comparative analysis of (Rac)-RK-682, a widely recognized but debated PTP inhibitor. This document summarizes its selectivity against various PTPs, compares its performance with alternative inhibitors, and provides detailed experimental methodologies for context.
This compound is a natural product known to inhibit protein tyrosine phosphatases (PTPs) and has been utilized as a positive control in various in vitro assays. However, emerging evidence suggests that its utility as a selective inhibitor is questionable due to potential promiscuous activity, likely driven by the formation of aggregates in solution. This guide aims to provide an objective overview of its performance, supported by available experimental data, to aid researchers in making informed decisions for their studies.
Selectivity Profile of PTP Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and two alternative PTP inhibitors: Sodium Orthovanadate, a general PTP inhibitor, and BCI, a more targeted dual-specificity phosphatase (DUSP) inhibitor. It is crucial to note that the data presented here is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Target PTP | This compound IC50 (µM) | Sodium Orthovanadate IC50 (µM) | BCI IC50 (µM) |
| PTP1B | 8.6[1] | 0.053[2] | No inhibition |
| LMW-PTP | 12.4[1] | Data not available | Data not available |
| CDC25B | 0.7[1] | Data not available | No inhibition |
| CD45 | 54[2] | Data not available | Data not available |
| VHR (DUSP3) | 2.0[2] | Data not available | Data not available |
| DUSP1 | Data not available | Data not available | Inhibitor |
| DUSP6 | Data not available | Data not available | Inhibitor |
Note on this compound: Studies have indicated that RK-682 can form large aggregates in solution, and its inhibitory mechanism may not be solely dependent on binding to the PTPase catalytic site. This promiscuous behavior can be influenced by factors such as the presence of divalent cations, urging caution when using it as a selective inhibitor.
Sodium Orthovanadate: This compound is a widely used general PTP inhibitor, acting as a phosphate analog. Its lack of selectivity makes it useful as a tool for studying the overall effects of PTP inhibition but not for dissecting the role of specific PTPs.
BCI ((E/Z)-BCI hydrochloride): BCI is a dual inhibitor of DUSP1 and DUSP6. Notably, it has been shown not to inhibit other phosphatases like CDC25B and PTP1B in vitro, suggesting a more selective profile compared to RK-682 and sodium orthovanadate.
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for interpreting selectivity data. Below is a representative protocol for a biochemical assay to determine the selectivity of a PTP inhibitor.
Protocol: In Vitro PTP Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a common method for measuring the enzymatic activity of PTPs and determining the potency of inhibitors using a fluorogenic substrate.
Materials:
-
Purified recombinant PTP enzymes
-
PTP assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)
-
Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for each specific PTP to ensure sensitive detection of inhibition.
-
-
Assay Setup:
-
Add a small volume of the diluted inhibitor solutions or vehicle control (DMSO) to the wells of the microplate.
-
Add the purified PTP enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately start monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (for DiFMUP, typically ~358 nm excitation and ~450 nm emission).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
-
Selectivity Profiling:
-
Repeat the assay for a panel of different PTP enzymes to determine the IC50 value of the inhibitor against each phosphatase. The resulting data provides the selectivity profile of the compound.
-
Visualizing Cellular Processes and Experimental Design
To further illustrate the context of PTP inhibition and the experimental approach, the following diagrams are provided.
Caption: A simplified diagram of a signaling pathway regulated by the opposing actions of Receptor Tyrosine Kinases (RTKs) and Protein Tyrosine Phosphatases (PTPs).
Caption: A flowchart illustrating the typical workflow for identifying and characterizing selective Protein Tyrosine Phosphatase (PTP) inhibitors from a compound library.
References
A Researcher's Guide to Effective Negative Controls for (Rac)-RK-682 Experiments
For researchers, scientists, and drug development professionals utilizing the protein tyrosine phosphatase (PTPase) inhibitor (Rac)-RK-682, the selection and implementation of appropriate negative controls are paramount for generating robust and interpretable data. This guide provides a comprehensive comparison of potential negative controls, supported by experimental context and detailed protocols, to ensure the validity of your findings.
This compound is a widely used inhibitor targeting several protein tyrosine phosphatases, including PTP1B, low molecular weight PTP (LMW-PTP), and Cdc25B.[1] However, emerging evidence suggests that its mechanism of action is not solely confined to direct catalytic site inhibition. Studies have indicated that this compound can form aggregates and exhibit promiscuous binding to protein surfaces, which can contribute to its inhibitory effects.[2][3] This complex behavior underscores the critical need for well-thought-out negative controls to distinguish specific inhibitory effects from non-specific or off-target phenomena.
Comparison of Negative Control Strategies
The ideal negative control for a this compound experiment should mimic the physical and chemical properties of the active compound without inhibiting the target phosphatase. This allows researchers to account for any effects caused by the vehicle, the compound's scaffold, or its potential for aggregation.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, ethanol) is added to the control sample in the same final concentration. | Simple to implement and essential for controlling for solvent effects. | Does not account for effects of the chemical scaffold of RK-682 or its aggregation propensity. |
| Inactive Structural Analog | A molecule structurally similar to this compound that has been demonstrated to lack inhibitory activity against the target PTPase. | Provides the most rigorous control for the specificity of the inhibitory effect. Accounts for scaffold-specific off-target effects. | A commercially available, validated inactive analog of this compound is not readily available. May require chemical synthesis. |
| C-acylated Meldrum's Acid Derivatives (with caution) | A class of compounds that share a similar structural motif with RK-682. Some derivatives may exhibit reduced or no PTPase inhibitory activity.[2] | Potentially allows for the control of scaffold-related effects. | The activity of specific derivatives needs to be empirically determined. Not all derivatives are inactive. |
Signaling Pathways and Experimental Workflow
To effectively design experiments, it is crucial to understand the signaling pathways affected by this compound and the logical flow of a typical experiment.
References
Confirming (Rac)-RK-682-Induced G1 Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-RK-682, a protein tyrosine phosphatase (PTPase) inhibitor, and other known G1 cell cycle arresting agents. The objective is to offer a comprehensive resource for researchers seeking to confirm and contextualize the G1 arrest induced by this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a microbial metabolite identified as a potent inhibitor of protein tyrosine phosphatases.[1] Research has demonstrated that RK-682 effectively halts the mammalian cell cycle at the G1 phase, specifically inhibiting the transition into the S phase.[1] This targeted action on a critical cell cycle checkpoint makes it a person of interest for further investigation in cancer research and cell biology.
Comparative Analysis of G1 Arresting Agents
To effectively evaluate the G1 arresting properties of this compound, it is essential to compare its performance with other well-characterized compounds that induce a similar cell cycle block. This guide focuses on a comparison with Palbociclib, Mimosine, and Lovastatin, highlighting their mechanisms of action and providing available experimental data on their effects on cell cycle distribution.
Data Presentation: Cell Cycle Distribution Analysis
The following table summarizes the effects of this compound and selected alternative compounds on the distribution of cells in different phases of the cell cycle, as determined by flow cytometry.
| Compound | Cell Line | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| This compound | Ball-1 (human B cell leukemia) | Not Specified | Not Specified | G1 arrest observed | Inhibition of G1/S transition | - | Hamaguchi et al., 1995[1] |
| Palbociclib | H1299 (human non-small cell lung cancer) | 10 µM | 24 h | Increased | Decreased | Decreased | ResearchGate Publication |
| Mimosine | HeLa | 400 µM | 24 h | Significantly Increased | Decreased | Decreased | ResearchGate Publication |
| Lovastatin | MCF-7 (human breast cancer) | 40 µM | 48 h | ~85% | Decreased | Decreased | Rao et al., 1998 |
Note: Specific quantitative data for this compound from the primary literature is not publicly available. The observed effect is a qualitative G1 arrest.
Experimental Protocols
To aid researchers in independently verifying the G1 cell cycle arrest induced by this compound or other compounds, detailed protocols for key experiments are provided below.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing cells for flow cytometric analysis of DNA content to determine cell cycle distribution.
Materials:
-
Cells of interest
-
This compound or other test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of the test compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of G1-Related Proteins
This protocol describes the detection of key G1 phase regulatory proteins, such as Cyclin D1 and CDK4, by Western blotting to assess the molecular mechanism of G1 arrest.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for confirming G1 cell cycle arrest.
Caption: Logical framework for confirming G1 cell cycle arrest.
References
(Rac)-RK-682: A Comparative Guide to its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682, detailing its activity and comparing it with alternative compounds. The information presented is curated from publicly available experimental data to assist researchers in evaluating its potential applications.
Comparative Activity of this compound and Alternatives
This compound is a known inhibitor of several protein tyrosine phosphatases. Its inhibitory activity has been quantified against various enzymes, and its effects have been observed in specific cell lines, such as the human B-cell leukemia line, Ball-1. This section compares the inhibitory concentrations (IC50) of this compound against its enzymatic targets with those of other relevant PTP inhibitors.
For comparison, we have included data on Sodium Orthovanadate, a general PTP inhibitor, and other specific inhibitors of Vaccinia H1-Related (VHR) phosphatase, a known target of RK-682.
| Compound | Target(s) | Cell Line / Enzyme | IC50 (µM) | Reference |
| This compound | CD45 | Enzyme | 54 | [1] |
| VHR (DUSP3) | Enzyme | 2.0 | [1] | |
| PTP1B | Enzyme | 8.6 | ||
| LMW-PTP | Enzyme | 12.4 | ||
| CDC25B | Enzyme | 0.7 | ||
| Sodium Orthovanadate | General PTPs | 8505C (Thyroid Cancer) | 0.80 - 3.76 (time-dependent) | [2] |
| Cal27 (Oral Cancer) | 10 (7 days), 25 (72 h) | [3] | ||
| CEM/VLB100 (Leukemia) | Potentiates other chemotherapeutics | [4] | ||
| Dimeric RK-682 deriv. | VHR (DUSP3) | Enzyme | 1.83 | |
| GATPT | VHR (DUSP3) | Enzyme | 2.92 | |
| SBP-4929 | VHR (DUSP3) | Enzyme | 4.1 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Colorimetric using pNPP)
This protocol outlines a general method for determining the inhibitory activity of compounds against PTPs using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PTP enzyme (e.g., VHR, PTP1B)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compound or vehicle (control) to the respective wells.
-
Add 60 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][5][6]
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
Materials:
-
Ball-1 cells (or other suspension cell lines)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plate
Procedure:
-
Seed Ball-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in the culture medium and add 100 µL to the appropriate wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with a test compound using propidium iodide (PI) staining.
Materials:
-
Ball-1 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed Ball-1 cells and treat with various concentrations of this compound or vehicle for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory role for dual specificity phosphatase VHR in T cell antigen receptor and CD28-induced Erk and Jnk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of sodium orthovanadate as a reverser of multidrug resistance on lymphoblastic leukemic CEM/VLB100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-RK-682: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-RK-682, a protein tyrosine phosphatase inhibitor. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C21H36O5[1][2][3] |
| Molecular Weight | 368.5 g/mol [1][2] |
| Appearance | White to tan solid powder[1][4] |
| Solubility | Soluble in DMSO, heptane, xylene, ethanol, methanol, and DMF.[1][2][4][5] Poor water solubility.[2][5] |
| Storage Temperature | -20°C[1][2][4] |
| CAS Number | 150627-37-5[1][3][4] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the appropriate personal protective equipment is worn to minimize exposure risks.
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Avoid breathing dust by handling it in a well-ventilated area or using a fume hood.[1]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste disposal and should be performed in accordance with your institution's specific environmental health and safety guidelines.
-
Waste Collection:
-
Collect all solid waste, including unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.
-
For solutions of this compound, collect the liquid waste in a separate, compatible, and clearly labeled waste container. Given its solubility in organic solvents, the waste container should be appropriate for flammable liquids if solvents like ethanol or DMSO were used.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid and liquid waste separate.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the solvent(s) used for liquid waste.
-
Include any relevant hazard information, even if not officially classified as hazardous.
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment area, away from incompatible materials.
-
The storage area should be cool and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of chemical waste. In general, chemical waste should be sent to an approved waste disposal plant.[6]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in the designated waste container.
-
For liquid spills, once absorbed, transfer the absorbent material to the designated waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Personal Contamination:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
References
Essential Safety and Logistical Information for Handling (Rac)-RK-682
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (Rac)-RK-682, a protein tyrosine phosphatases (PTPases) inhibitor. The following guidance is based on available Safety Data Sheets (SDS) for this compound (calcium salt), CAS Number 332131-32-5.
This compound is consistently classified as not a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1][2] However, as a matter of good laboratory practice, appropriate personal protective equipment should always be used when handling any chemical.
Personal Protective Equipment (PPE) and Handling Summary
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE and handling procedures.
| Category | Recommendation | Details |
| Eye Protection | Safety glasses with side-shields | Ensure eyes are protected from any potential splashes. |
| Hand Protection | Protective gloves | Use standard laboratory gloves (e.g., nitrile) to prevent skin contact. |
| Skin and Body Protection | Laboratory coat | Wear a lab coat to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not required under normal use | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. |
| Handling | Avoid inhalation, contact with eyes and skin.[1][2] | Use in a well-ventilated area. Avoid formation of dust and aerosols.[1][2] |
| Storage | Room temperature | Store in a dry, well-ventilated place. Keep container tightly closed. |
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.[1][2]
Disposal Plan
Specific disposal instructions for this compound are not detailed in the available SDS. However, for a non-hazardous substance, the following general disposal plan should be followed in accordance with local, state, and federal regulations:
-
Unused Product: Dispose of the contents/container to an approved waste disposal plant.
-
Contaminated Packaging: Dispose of as unused product.
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal.
Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
